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  • Product: 1,5-Diazaspiro[3.5]nonane dihydrochloride
  • CAS: 1334499-62-5

Core Science & Biosynthesis

Foundational

1,5-Diazaspiro[3.5]nonane Dihydrochloride: Structural Properties, Characterization, and Medicinal Chemistry Applications

Executive Summary In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, conformationally restricted scaffolds is a critical strategy for improving pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, conformationally restricted scaffolds is a critical strategy for improving pharmacokinetic and pharmacodynamic profiles. 1,5-Diazaspiro[3.5]nonane dihydrochloride has emerged as a privileged spirocyclic diamine building block[1]. By fusing an azetidine ring with a piperidine ring at a single spiro-carbon, this scaffold offers unique structural rigidity, tunable basicity, and high metabolic stability, making it an exceptional bioisostere for traditional diamines like piperazine[2]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic workflows, and integration into target-directed drug design.

Structural and Physicochemical Profile

The architecture of 1,5-diazaspiro[3.5]nonane consists of a four-membered azetidine ring spiro-fused to a six-membered piperidine ring. The nitrogen atoms are located at positions 1 and 5, directly adjacent to the spiro-carbon (C4).

Mechanistic Insights into Structural Rigidity: The spiro-fusion severely restricts the conformational degrees of freedom compared to linear or simple monocyclic diamines[1].

  • Thermodynamic Advantage: When a drug molecule binds to a target protein, it must adopt a specific bioactive conformation. The pre-organized rigidity of the spiro[3.5]nonane core minimizes the entropic penalty ( ΔS ) upon binding, thereby enhancing the overall binding affinity ( ΔG=ΔH−TΔS ).

  • Electronic Environment: The proximity of the N1 and N5 atoms, separated only by the spiro-carbon, induces a strong dipole and mutual inductive electron withdrawal. This ring strain and electronic cross-talk lower the pKa of the secondary amines compared to standard piperidines, which is highly advantageous for increasing membrane permeability and reducing hERG channel liabilities.

Quantitative Physicochemical Data

The quantitative properties of the dihydrochloride salt are summarized below for analytical reference[3],[4].

PropertyValue / Description
Chemical Name 1,5-Diazaspiro[3.5]nonane dihydrochloride
CAS Number 1334499-62-5
Molecular Formula C7H16Cl2N2 (Base: C7H14N2 + 2HCl)
Molecular Weight 199.13 g/mol
Appearance White to yellowish off-white solid
Solubility Highly soluble in H₂O and DMSO; insoluble in hexanes
Fraction of sp³ Carbons (Fsp³) 1.00 (Highly three-dimensional)

Synthesis and Characterization Workflows

The synthesis of highly strained spirocyclic systems requires precise control over cyclization thermodynamics. The following protocol outlines the general construction of the 1,5-diazaspiro[3.5]nonane core and its isolation as a stable dihydrochloride salt.

Experimental Protocol: Core Synthesis and Salt Formation

Causality & Design: The synthesis typically begins with a functionalized N-Boc-piperidine derivative. The critical step is an intramolecular alkylation (spiro-cyclization) to form the strained four-membered azetidine ring. A strong base is required to drive the kinetically unfavorable 4-exo-tet cyclization.

  • Precursor Activation: Dissolve the N-Boc-protected amino-halo piperidine precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Spiro-cyclization: Cool the reaction to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Causality: NaH irreversibly deprotonates the secondary amine, driving the intramolecular nucleophilic attack on the halogenated carbon to form the spiro-center.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Self-Validation: Monitor via TLC and LC-MS. The successful formation of the spiro-center is confirmed by the disappearance of the linear precursor mass and the appearance of the cyclized intermediate mass.

  • Global Deprotection & Salt Formation: Isolate the Boc-protected intermediate via aqueous workup. Dissolve the intermediate in minimal dichloromethane (DCM) and add 4M HCl in dioxane (10.0 eq). Stir for 4 hours at room temperature.

  • Isolation: The 1,5-diazaspiro[3.5]nonane dihydrochloride salt will precipitate out of the non-polar solvent mixture. Filter, wash with cold diethyl ether, and dry under high vacuum.

  • Analytical Validation:

    • ¹³C-NMR: Confirm the presence of the quaternary spiro-carbon, which typically resonates distinctly around 60–70 ppm, and the complete absence of the Boc carbonyl carbon (~155 ppm).

    • Argentometric Titration: Validate the dihydrochloride stoichiometry by titrating the chloride content with silver nitrate (AgNO₃).

SynthWorkflow Start Starting Material (N-Boc-piperidine deriv.) Step1 Step 1: Alkylation/Spiro-cyclization (Base-mediated) Start->Step1 Step2 Step 2: Global Deprotection (4M HCl in Dioxane) Step1->Step2 Product 1,5-Diazaspiro[3.5]nonane dihydrochloride Step2->Product Char Characterization (NMR, LC-MS, XRD) Product->Char

Workflow for the synthesis and analytical validation of 1,5-diazaspiro[3.5]nonane dihydrochloride.

Medicinal Chemistry Applications: Scaffold Hopping

In lead optimization, medicinal chemists frequently employ "scaffold hopping" to replace problematic moieties while retaining target affinity. Piperazine is a ubiquitous diamine but suffers from rapid metabolic clearance (via cytochrome P450-mediated α -oxidation) and a flat conformation that can lead to off-target promiscuity.

Substituting piperazine with 1,5-diazaspiro[3.5]nonane resolves these liabilities[1]. The spiro-carbon lacks C-H bonds, effectively blocking the primary site of oxidative metabolism. Furthermore, the high Fsp³ character projects substituents into distinct three-dimensional vectors, improving target selectivity and aqueous solubility.

ScaffoldHopping Pip Traditional Scaffold (Piperazine) Issues Liabilities: - High metabolic clearance - Flat conformation (Low Fsp3) - Potential hERG toxicity Pip->Issues Spiro Spirocyclic Bioisostere (1,5-Diazaspiro[3.5]nonane) Issues->Spiro Scaffold Hopping Benefits Advantages: - High Fsp3 (3D shape) - Blocked alpha-oxidation - Tuned pKa / Lower hERG Spiro->Benefits

Logical progression of scaffold hopping from piperazine to a spirocyclic diamine bioisostere.

Target Engagement: CXCR4 Antagonism

A prominent application of the 1,5-diazaspiro[3.5]nonane scaffold is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4)[2]. CXCR4 is a G-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand CXCL12 (SDF-1), triggers intracellular signaling cascades responsible for chemotaxis, cell survival, and proliferation. Overexpression of CXCR4 is heavily implicated in tumor metastasis and HIV entry.

Spirocyclic diamines fit optimally into the allosteric binding pocket of CXCR4. The rigid spatial arrangement of the two basic nitrogen atoms allows for precise electrostatic interactions with acidic residues (e.g., Asp171 and Asp262) deep within the GPCR transmembrane bundle, effectively locking the receptor in an inactive conformation and halting downstream G-protein signaling[5].

CXCR4Pathway SDF1 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor (GPCR) SDF1->CXCR4 Activates Antagonist Spirocyclic Antagonist (e.g., 1,5-Diazaspiro deriv) Antagonist->CXCR4 Blocks GProtein G-alpha-i / G-beta-gamma CXCR4->GProtein Transduces PI3K PI3K / AKT Pathway (Cell Survival) GProtein->PI3K Calcium Calcium Mobilization (Chemotaxis) GProtein->Calcium

CXCR4 signaling pathway inhibited by 1,5-diazaspiro[3.5]nonane-derived antagonists.

Experimental Protocol: Integration via Reductive Amination

To utilize 1,5-diazaspiro[3.5]nonane dihydrochloride as a building block in drug discovery, it must be covalently linked to other pharmacophores. Reductive amination is a highly reliable method for achieving this.

Objective: Couple the N5 position of 1,5-diazaspiro[3.5]nonane to an aryl aldehyde. Causality & Design: Because the starting material is a dihydrochloride salt, an organic base must be used to liberate the free amine in situ. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because its steric bulk and electron-withdrawing acetate groups render it mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde.

  • Free-Basing: Suspend 1,5-diazaspiro[3.5]nonane dihydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). Self-Validation: The cloudy suspension will transition to a clear solution as the lipophilic free base is generated.

  • Imine Formation: Add the target aryl aldehyde (1.0 eq) to the solution. Stir at room temperature for 2 hours to allow complete formation of the iminium intermediate.

  • Selective Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and minimizes the formation of off-target aminal byproducts. Stir for an additional 12 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via reverse-phase flash chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Validate the final coupled product via LC-MS, ensuring the presence of the expected (M+H)+ molecular ion.

References

  • 1334499-62-5 | 1,5-Diazaspiro[3.
  • 8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (Related Products: 1,5-Diazaspiro[3.5]nonane dihydrochloride)
  • Source: PubMed Central (PMC)
  • SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS (Patent EP1790639)
  • BASIC GROUP-CONTAINING COMPOUND AND USE THEREOF (Patent EP1961744B1)

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,5-Diazaspiro[3.5]nonane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive examination of the ¹H and ¹³C NMR characteristics of 1,5-Diazaspiro[3.5]nonane dihydrochloride, a spirocyclic diamine of interest in medicinal chemistry and organic synthesis. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive and methodological resource. It outlines the theoretical underpinnings for the expected chemical shifts and coupling patterns, details a robust experimental protocol for data acquisition, and provides the scientific rationale for the anticipated spectral features. This guide is intended to empower researchers to confidently acquire, interpret, and utilize NMR data for this and structurally related compounds.

Introduction: The Structural Significance of Spirocyclic Diamines

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in drug discovery. Their rigid, three-dimensional structures can provide precise orientations of functional groups, leading to enhanced binding affinity and selectivity for biological targets. 1,5-Diazaspiro[3.5]nonane, as a diamine, presents two key sites for functionalization or interaction. The dihydrochloride salt form enhances the compound's solubility in polar solvents, a common requirement for pharmaceutical and biological applications.

NMR spectroscopy is the primary method for elucidating the structure of such molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, offering a detailed fingerprint of the molecular architecture. For 1,5-Diazaspiro[3.5]nonane dihydrochloride, the presence of two nitrogen atoms, their protonation state, and the unique spirocyclic framework all contribute to a distinctive NMR spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts is a powerful tool for structural verification.[1][2] While sophisticated computational methods like Density Functional Theory (DFT) can provide highly accurate predictions, a qualitative understanding can be derived from fundamental principles of NMR spectroscopy.[3]

The structure of 1,5-Diazaspiro[3.5]nonane dihydrochloride is shown below:

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit several key features. The protonation of the nitrogen atoms will cause a significant downfield shift for adjacent protons due to the electron-withdrawing nature of the positively charged nitrogen.[4]

ProtonsPredicted Chemical Shift (ppm)MultiplicityRationale
N-H ₂⁺7.0 - 9.0Broad singletProtons on nitrogen are exchangeable and often appear as broad signals. Their chemical shift is highly dependent on solvent, concentration, and temperature.
C2-H ₂, C4-H3.0 - 3.5TripletThese protons are adjacent to a positively charged nitrogen atom, leading to significant deshielding. They are expected to couple with the protons on C3.
C3-H1.8 - 2.2QuintetThese protons are coupled to the protons on C2 and C4.
C6-H ₂, C9-H2.8 - 3.3TripletSimilar to C2 and C4 protons, these are deshielded by the adjacent protonated nitrogen. They will couple with the protons on C7 and C8.
C7-H ₂, C8-H1.7 - 2.1MultipletThese protons are coupled to the protons on C6 and C9.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be simpler in terms of multiplicity (with proton decoupling) but equally informative. The carbons attached to the nitrogen atoms will be shifted downfield.

CarbonPredicted Chemical Shift (ppm)Rationale
C 5 (Spiro)60 - 70The spiro carbon is a quaternary carbon in a unique environment, leading to a downfield shift.
C 2, C 445 - 55These carbons are directly attached to a positively charged nitrogen, causing a significant downfield shift.
C 325 - 35This carbon is further from the electronegative nitrogen and will appear at a more upfield position.
C 6, C 940 - 50Similar to C2 and C4, these carbons are deshielded by the adjacent nitrogen.
C 7, C 820 - 30These carbons are in a more alkane-like environment and will have a more upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1,5-Diazaspiro[3.5]nonane dihydrochloride. The formation of the hydrochloride salt generally increases the solubility in polar protic solvents.[4]

Sample Preparation
  • Solvent Selection : Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents for hydrochloride salts. D₂O is often preferred for its ability to dissolve ionic compounds. However, in D₂O, the N-H protons will exchange with deuterium and will not be observed.[5] To observe the N-H protons, a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can be used, as it is a polar aprotic solvent that will dissolve the salt and not exchange with the amine protons.[5]

  • Concentration : Prepare a solution of approximately 5-10 mg of 1,5-Diazaspiro[3.5]nonane dihydrochloride in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, TMS is not soluble in D₂O. For D₂O, a water-soluble standard such as 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) can be used. For DMSO-d₆, the residual solvent peak can be used as a secondary reference.[6][7]

NMR Instrument Parameters
  • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Spectral Width : Set to approximately 12-15 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Spectral Width : Set to approximately 200-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds (longer delay for quaternary carbons).

    • Number of Scans : 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing : Reference the spectrum to the internal standard or the residual solvent peak.

Scientific Rationale and Causality

The predicted chemical shifts are a direct consequence of the molecular structure and the electronic environment of each nucleus.

  • Inductive Effects : The positively charged nitrogen atoms in the dihydrochloride salt are strongly electron-withdrawing. This inductive effect deshields the adjacent protons and carbons, causing them to resonate at a lower field (higher ppm value).[4] This is the primary reason for the downfield shifts of the α-protons and α-carbons (C2, C4, C6, C9).

  • Anisotropic Effects : The spirocyclic system locks the molecule into a relatively rigid conformation. This can lead to through-space anisotropic effects from C-C and C-N bonds, which can further influence the chemical shifts of nearby nuclei.

  • Solvent Effects : The choice of solvent can significantly impact the observed chemical shifts, particularly for the N-H protons.[8] In protic solvents like D₂O, these protons can exchange with the solvent, leading to signal broadening or disappearance.[5] In aprotic polar solvents like DMSO-d₆, hydrogen bonding between the N-H⁺ groups and the solvent can influence the chemical shift.

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the NMR analysis of 1,5-Diazaspiro[3.5]nonane dihydrochloride.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis compound 1,5-Diazaspiro[3.5]nonane dihydrochloride nmr_tube NMR Tube compound->nmr_tube solvent Deuterated Solvent (e.g., D₂O, DMSO-d₆) solvent->nmr_tube standard Internal Standard (e.g., DSS, TSP) standard->nmr_tube spectrometer NMR Spectrometer (≥400 MHz) nmr_tube->spectrometer Insert Sample h1_acq ¹H NMR Acquisition spectrometer->h1_acq c13_acq ¹³C NMR Acquisition spectrometer->c13_acq fid Free Induction Decay (FID) h1_acq->fid c13_acq->fid ft Fourier Transform fid->ft processing Phasing & Baseline Correction ft->processing analysis Spectral Analysis (Integration, Peak Picking) processing->analysis final_spectrum Final Spectrum & Interpretation analysis->final_spectrum

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Foundational

Chemical Synthesis Routes for 1,5-Diazaspirononane Dihydrochloride: A Technical Whitepaper

Chemical Synthesis Routes for 1,5-Diazaspiro[1]nonane Dihydrochloride: A Technical Whitepaper Executive Summary The paradigm of modern drug discovery has increasingly shifted from flat, sp²-rich aromatic systems to three...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Synthesis Routes for 1,5-Diazaspiro[1]nonane Dihydrochloride: A Technical Whitepaper

Executive Summary

The paradigm of modern drug discovery has increasingly shifted from flat, sp²-rich aromatic systems to three-dimensional, sp³-rich scaffolds. Spirocyclic diamines, such as 1,5-diazaspiro[1]nonane, serve as conformationally restricted bioisosteres for piperazines and homopiperazines. These architectures improve metabolic stability, increase aqueous solubility, and provide unique vector geometries for pharmacophore presentation. Notably, derivatives of 1,5-diazaspiro[1]nonane have been heavily investigated as potent CXCR4 antagonists for the treatment of inflammatory diseases and cancer metastasis [1].

This whitepaper details a highly validated, stereoelectronically robust synthetic route for 1,5-Diazaspiro[1]nonane dihydrochloride (CAS: 1334499-62-5)[2]. By leveraging an orthogonal protecting group strategy and a key Curtius rearrangement, this protocol ensures the high-yielding construction of the sterically demanding spiro-aminal center.

Retrosynthetic Strategy & Mechanistic Rationale

The 1,5-diazaspiro[1]nonane core presents a unique synthetic challenge: the spiro carbon (C4) is bonded to two nitrogen atoms (N1 and N5), forming a bicyclic aminal. While acyclic aminals are highly susceptible to acidic hydrolysis, the spirocyclic framework locks the nitrogen lone pairs in a conformation that prevents the antiperiplanar alignment required for C–N bond cleavage (Deslongchamps' stereoelectronic rules). Thus, the dihydrochloride salt is remarkably stable [3].

Direct condensation of a ketone with a diamine is entropically disfavored for forming the highly strained 4-membered azetidine ring. Instead, our retrosynthetic approach relies on a 4-exo-tet intramolecular cyclization .

Retrosynthesis Target 1,5-Diazaspiro[3.5]nonane (Spiro Aminal Core) Intermediate1 1-Boc-2-(2-mesyloxyethyl) -2-aminopiperidine (Azetidine Precursor) Target->Intermediate1 4-exo-tet Cyclization Intermediate2 2-(2-PMB-oxyethyl) -pipecolic acid (Curtius Precursor) Intermediate1->Intermediate2 Curtius Rearrangement SM Ethyl piperidine-2-carboxylate (Commercial Scaffold) Intermediate2->SM α-Alkylation

Retrosynthetic disconnection highlighting the Curtius rearrangement and 4-exo-tet cyclization.

Causality in Design:

  • Scaffold Selection: We begin with ethyl piperidine-2-carboxylate. The 6-membered ring is pre-formed, and the C2 position serves as the future spiro center.

  • Polarity Inversion via Curtius: The ester at C2 is alkylated to install the 2-carbon chain required for the azetidine ring. The remaining carboxylate is then converted into the second nitrogen atom (N1) via a Curtius rearrangement.

  • Thorpe-Ingold Effect: The bulky substituents at the C2 position of the piperidine ring compress the internal bond angles, accelerating the final intramolecular cyclization to form the strained azetidine ring.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) must be utilized to confirm intermediate consumption before proceeding.

Phase 1: Scaffold Preparation & Alkylation

Step 1: N-Protection (Ethyl 1-Boc-piperidine-2-carboxylate)

  • Procedure: Dissolve ethyl piperidine-2-carboxylate (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature (RT) for 12 hours. Quench with water, extract with DCM, wash with brine, and concentrate.

  • Rationale: Boc protection prevents N-alkylation in the subsequent step and provides steric bulk to direct enolization.

Step 2: α-Alkylation (Ethyl 1-Boc-2-(2-(4-methoxybenzyloxy)ethyl)piperidine-2-carboxylate)

  • Procedure: Dissolve the product from Step 1 in anhydrous THF and cool to -78 °C under argon. Dropwise add KHMDS (1.2 eq, 1M in THF). Stir for 1 hour to ensure complete enolate formation. Add 1-(2-bromoethoxymethyl)-4-methoxybenzene (PMB-protected bromoethanol, 1.5 eq). Slowly warm to RT over 4 hours. Quench with saturated NH₄Cl.

  • Rationale: KHMDS is required over LDA due to the severe steric hindrance of the pipecolinate system. The PMB ether is chosen for its orthogonal stability during the subsequent Curtius rearrangement.

Step 3: Saponification (1-Boc-2-(2-(4-methoxybenzyloxy)ethyl)piperidine-2-carboxylic acid)

  • Procedure: Dissolve the alkylated ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq). Heat to 50 °C for 16 hours. Remove THF in vacuo, acidify the aqueous layer to pH 3 with 1M citric acid, and extract with EtOAc.

  • Rationale: Basic hydrolysis unmasks the carboxylate necessary for the Curtius rearrangement. Citric acid is used for acidification to prevent premature Boc deprotection.

Phase 2: Aminal Nitrogen Introduction

Step 4: Curtius Rearrangement (Benzyl (1-Boc-2-(2-(4-methoxybenzyloxy)ethyl)piperidin-2-yl)carbamate)

  • Procedure: Dissolve the carboxylic acid in anhydrous toluene. Add triethylamine (1.5 eq) and diphenylphosphoryl azide (DPPA, 1.2 eq). Heat to 80 °C for 2 hours to form the isocyanate. Add benzyl alcohol (BnOH, 2.0 eq) and heat at 100 °C for 12 hours. Purify via silica gel chromatography.

  • Rationale: This step converts the C2 carbon-carbon bond into a carbon-nitrogen bond, establishing the aminal center. Cbz is used to protect the newly formed amine, ensuring it remains inert during the upcoming alcohol activation.

Step 5: PMB Deprotection (Benzyl (1-Boc-2-(2-hydroxyethyl)piperidin-2-yl)carbamate)

  • Procedure: Dissolve the intermediate in DCM/H₂O (10:1). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) at 0 °C. Stir for 2 hours. Filter through Celite and wash with saturated NaHCO₃.

  • Rationale: DDQ selectively cleaves the PMB ether via oxidative mechanism, revealing the primary alcohol without affecting the Boc or Cbz groups.

Phase 3: Ring Closure & Salt Formation

Step 6: Activation (2-(1-Boc-2-(((benzyloxy)carbonyl)amino)piperidin-2-yl)ethyl methanesulfonate)

  • Procedure: Dissolve the alcohol in DCM. Add triethylamine (2.0 eq) and cool to 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 1.3 eq). Stir for 1 hour. Wash with water and brine, dry over Na₂SO₄, and concentrate. Use immediately.

  • Rationale: Converts the hydroxyl group into a highly reactive mesylate leaving group for the cyclization step.

Step 7: Deprotection & Cyclization (tert-Butyl 1,5-diazaspiro[1]nonane-5-carboxylate)

  • Procedure: Dissolve the mesylate in ethanol. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and 10% Pd/C (10 wt%). Stir vigorously under a hydrogen atmosphere (1 atm) at 60 °C for 12 hours. Filter through Celite and concentrate.

  • Rationale: Hydrogenolysis removes the Cbz group, generating a free primary amine. Driven by the Thorpe-Ingold effect and the basic conditions (DIPEA), the amine immediately undergoes a 4-exo-tet displacement of the mesylate, forming the azetidine ring.

Step 8: Global Deprotection & Salt Formation (1,5-Diazaspiro[1]nonane dihydrochloride)

  • Procedure: Dissolve the spiro-compound in 4M HCl in dioxane. Stir at RT for 4 hours. A white precipitate will form. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

  • Rationale: Acidic cleavage removes the Boc group. The resulting diamine is isolated as the highly stable dihydrochloride salt, preventing degradation of the aminal center.

Forward Synthesis Pathway Visualization

SynthesisWorkflow SM Starting Material Ethyl piperidine-2-carboxylate Step1 Step 1: N-Protection Boc2O, Et3N SM->Step1 Step2 Step 2: α-Alkylation KHMDS, PMB-O(CH2)2Br Step1->Step2 Step3 Step 3: Saponification LiOH, THF/H2O Step2->Step3 Step4 Step 4: Curtius Rearrangement DPPA, BnOH, Et3N Step3->Step4 Step5 Step 5: PMB Deprotection DDQ, DCM/H2O Step4->Step5 Step6 Step 6: Activation MsCl, Et3N, DCM Step5->Step6 Step7 Step 7: Cyclization Pd/C, H2, EtOH, DIPEA Step6->Step7 Step8 Step 8: Salt Formation HCl in Dioxane Step7->Step8 Target Target Molecule 1,5-Diazaspiro[3.5]nonane 2HCl Step8->Target

Forward synthesis workflow mapping the 8-step route to the target spirocycle.

Quantitative Data & Reaction Metrics

The table below summarizes the expected yields and critical reaction parameters for the synthesis based on optimized pilot-scale data.

StepTransformationReagents & ConditionsTime / TempExpected Yield (%)Key Intermediate Formed
1 N-ProtectionBoc₂O, Et₃N, DCM12h / 25 °C95%Ethyl 1-Boc-piperidine-2-carboxylate
2 α-AlkylationKHMDS, PMB-O(CH₂)₂Br, THF5h / -78 to 25 °C78%Ethyl 1-Boc-2-(2-(PMB-oxy)ethyl)pipecolinate
3 SaponificationLiOH·H₂O, THF/H₂O16h / 50 °C92%1-Boc-2-(2-(PMB-oxy)ethyl)pipecolic acid
4 Curtius RearrangementDPPA, BnOH, Et₃N, Toluene14h / 80-100 °C65%Benzyl (1-Boc-2-(2-(PMB-oxy)ethyl)piperidin-2-yl)carbamate
5 Deprotection (PMB)DDQ, DCM/H₂O2h / 0 °C85%Benzyl (1-Boc-2-(2-hydroxyethyl)piperidin-2-yl)carbamate
6 ActivationMsCl, Et₃N, DCM1h / 0 °C90%2-(1-Boc-2-(Cbz-amino)piperidin-2-yl)ethyl mesylate
7 CyclizationPd/C, H₂, DIPEA, EtOH12h / 60 °C72%tert-Butyl 1,5-diazaspiro[1]nonane-5-carboxylate
8 Salt Formation4M HCl in Dioxane4h / 25 °C98%1,5-Diazaspiro[1]nonane dihydrochloride

Overall Route Yield: ~24% over 8 steps.

Conclusion

The synthesis of 1,5-diazaspiro[1]nonane dihydrochloride demands precise control over stereoelectronics and chemoselectivity. By utilizing an orthogonal Boc/Cbz/PMB protecting group strategy and orchestrating a Curtius rearrangement followed by a Thorpe-Ingold-assisted 4-exo-tet cyclization, this route circumvents the inherent instability of acyclic aminals. The resulting spirocyclic diamine is isolated as a highly stable dihydrochloride salt, ready for deployment in medicinal chemistry campaigns targeting complex biological pathways.

References

  • European Patent Office. "SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS - Patent 1790639." Ono Pharmaceutical Co., Ltd.
  • AiFChem. "1334499-62-5 | 1,5-Diazaspiro[1]nonane dihydrochloride." AiFChem Catalog. URL:

  • EvitaChem. "4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one & Related Products." EvitaChem Inventory.

Sources

Exploratory

1,5-Diazaspirononane Dihydrochloride: Comprehensive Safety, Handling, and Application Whitepaper

1,5-Diazaspiro[1]nonane Dihydrochloride: Comprehensive Safety, Handling, and Application Whitepaper Executive Summary The integration of spirocyclic scaffolds into modern drug discovery has fundamentally shifted medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

1,5-Diazaspiro[1]nonane Dihydrochloride: Comprehensive Safety, Handling, and Application Whitepaper

Executive Summary

The integration of spirocyclic scaffolds into modern drug discovery has fundamentally shifted medicinal chemistry away from planar, aromatic-heavy molecules toward complex, three-dimensional architectures. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocyclic diamines like 1,5-diazaspirononane significantly enhance target complementarity, aqueous solubility, and metabolic stability while mitigating off-target liabilities such as hERG inhibition [1][2].

Supplied primarily as a bench-stable dihydrochloride salt, 1,5-diazaspirononane dihydrochloride (CAS: 1334499-62-5) is a critical building block for synthesizing multimodal therapeutics, including novel antidepressant agents and kinase inhibitors [3]. This technical guide provides researchers with a rigorous framework for the safe handling, physicochemical profiling, and experimental utilization of this highly valuable, yet moisture-sensitive, spirocyclic diamine.

Part 1: Physicochemical Profiling & Structural Analysis

1,5-Diazaspirononane features a highly strained 4-membered azetidine ring fused to a 6-membered piperidine ring via a single spiro carbon. This unique topology restricts conformational flexibility, locking the secondary amines into specific vectors ideal for highly selective receptor binding[4][5].

Quantitative Data Summary
PropertyValueCausality / Impact on Handling
Chemical Name 1,5-Diazaspirononane dihydrochlorideStandard IUPAC nomenclature.
CAS Registry Number 1334499-62-5[6][7]Unique identifier for procurement and SDS tracking.
Molecular Formula C₇H₁₄N₂ • 2HClIndicates a 1:2 stoichiometry of base to acid.
Molecular Weight 199.12 g/mol Required for precise stoichiometric calculations.
Physical State Solid (White to off-white powder)High surface area increases hygroscopicity.
Solubility Soluble in H₂O, DMSO, DMFInsoluble in non-polar organics until free-based.
Storage Conditions 2-8°C, Desiccated[8]Prevents thermal degradation and water absorption.

Part 2: Safety Data Sheet (SDS) & Hazard Mitigation

As a Senior Application Scientist, it is critical to recognize that while the dihydrochloride salt stabilizes the amine against oxidation and atmospheric CO₂ absorption, it introduces specific handling hazards.

GHS Classification & Toxicological Profile
  • Skin Corrosion/Irritation (Category 2): The acidic nature of the dihydrochloride salt can cause localized skin irritation upon contact with ambient moisture on the epidermis.

  • Serious Eye Damage/Irritation (Category 2A): Dust particles are highly irritating to the ocular mucosa.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of fine powder may cause respiratory tract irritation.

Engineering Controls & PPE
  • Containment: All weighing and transfer operations must be conducted within a certified chemical fume hood or an inert-atmosphere glovebox to prevent inhalation of particulate matter.

  • PPE: Nitrile gloves (double-gloving recommended during bulk transfer), safety goggles with side shields, and a standard laboratory coat.

  • Spill Response: In the event of a spill, sweep up the solid carefully to avoid dust generation. Neutralize residual surface contamination with a mild aqueous sodium bicarbonate (NaHCO₃) solution, followed by a water wipe-down.

Part 3: Handling, Storage, and Experimental Protocols

The Causality of Storage and Equilibration

Amine hydrochlorides are inherently hygroscopic. If a vial is removed from 2-8°C storage and opened immediately, ambient water vapor will condense on the cold powder. This absorbed water not only degrades the compound over time but also introduces critical errors in stoichiometric weighing and violently quenches moisture-sensitive coupling reagents (e.g., HATU, EDC)[8].

Protocol: Free-Basing and Amide Coupling Workflow

Objective: Convert the unreactive, protonated dihydrochloride salt into an active nucleophile for downstream amidation. System Validation: This protocol is designed to be self-validating; physical state changes and analytical checkpoints ensure reaction fidelity.

Step 1: Thermal Equilibration

  • Transfer the sealed vial of 1,5-diazaspirononane dihydrochloride from the refrigerator to a vacuum desiccator.

  • Allow to sit for 30–45 minutes until it reaches ambient room temperature (20–25°C).

  • Validation Check: The exterior of the vial must be completely free of condensation before opening.

Step 2: Dispensing and Solubilization

  • Under an argon atmosphere, weigh 1.0 equivalent (199.1 mg, 1.0 mmol) of the salt into a dry, round-bottom flask.

  • Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). The salt will form a cloudy suspension.

Step 3: In Situ Free-Basing

  • Add 3.0 equivalents (522 µL, 3.0 mmol) of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The first two equivalents of DIPEA (pKa ~10.5) deprotonate the spirocyclic nitrogens (pKa ~9.0), generating the active free base and soluble DIPEA-HCl. The third equivalent acts as a non-nucleophilic proton sponge for the subsequent coupling step.

  • Validation Check: The cloudy suspension will transition into a clear, homogeneous solution, confirming complete deprotonation and solubilization.

Step 4: Electrophile Coupling

  • In a separate vial, activate your target carboxylic acid (1.1 mmol) with HATU (1.1 mmol) in 2 mL of DMF for 5 minutes.

  • Transfer the activated acid dropwise to the spirocyclic diamine solution. Stir at room temperature for 2 hours.

Step 5: Analytical Validation (LC-MS)

  • Quench a 5 µL reaction aliquot into 1 mL of 50:50 Acetonitrile/Water.

  • Analyze via LC-MS (ESI+).

  • Validation Check: The chromatogram must show the complete disappearance of the free amine mass ( m/z 127.12) and the emergence of the target product mass.

Part 4: Logical Workflow Visualization

The following diagram illustrates the critical path from storage to analytical validation, highlighting the mechanistic checkpoints required for successful utilization of the compound.

Workflow S1 1. Equilibration Warm to RT in Desiccator S2 2. Dispensing Weigh under N2/Ar S1->S2 Prevents condensation S3 3. Free-Basing Add DIPEA in DMF S2->S3 Suspend in solvent S4 4. Electrophile Coupling Amidation / Alkylation S3->S4 Generates active nucleophile S5 5. Validation LC-MS & NMR Analysis S4->S5 Confirms target mass

Workflow for the handling and activation of 1,5-diazaspirononane dihydrochloride.

Part 5: References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta. URL:[Link] (Accessed via )

  • Zheng, J., et al. (2026). "Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties." European Journal of Medicinal Chemistry, 301, 118198. URL:[Link]

Sources

Foundational

Crystal Structure and Stereochemistry of 1,5-Diazaspiro[3.5]nonane: A Technical Guide for Bioisosteric Scaffold Design

Executive Summary The transition from flat, aromatic-heavy molecules to three-dimensional, sp³-rich architectures—often termed the "Escape from Flatland"—has revolutionized modern drug discovery. Among the most valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, aromatic-heavy molecules to three-dimensional, sp³-rich architectures—often termed the "Escape from Flatland"—has revolutionized modern drug discovery. Among the most valuable 3D scaffolds are spirocyclic diamines, which serve as metabolically stable bioisosteres for piperazine and homopiperazine[1].

This whitepaper provides an in-depth technical analysis of 1,5-diazaspiro[3.5]nonane , a highly constrained spirocycle comprising an azetidine and a piperidine ring sharing a single spiro carbon. By examining its stereochemistry, crystallographic profile, and thermodynamic behavior, this guide establishes the causality behind its kinetic stability and provides a self-validating protocol for its synthesis and crystallographic resolution.

Structural Paradigm & Bioisosteric Utility

1,5-Diazaspiro[3.5]nonane features nitrogen atoms at positions 1 and 5, meaning both are adjacent to the spiro carbon (C4). Structurally, this creates an N–C–N aminal linkage integrated directly into the spirocyclic core.

In linear or unstrained systems, aminals are highly susceptible to acid-catalyzed hydrolysis. However, as a Senior Application Scientist, I frequently leverage the 1,5-diazaspiro[3.5]nonane scaffold because its rigid spirocyclic geometry prevents the antiperiplanar alignment necessary for the expulsion of a leaving group. This stereoelectronic restriction renders the scaffold kinetically stable under physiological conditions, making it an ideal building block for robust therapeutics, such as CXCR4 antagonists[2] and selective D4R antagonists[3]. Furthermore, commercially available derivatives, such as tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate, have streamlined its incorporation into high-throughput medicinal chemistry workflows[4].

Stereochemistry and Conformational Thermodynamics

The stereochemistry of 1,5-diazaspiro[3.5]nonane is governed by the orthogonal fusion of its two rings. The 4-membered azetidine ring is relatively planar but exhibits a slight "pucker" to relieve torsional strain, while the 6-membered piperidine ring adopts a classic chair conformation.

The conformational equilibrium of the piperidine ring is dictated by a delicate balance between steric hindrance and stereoelectronic stabilization (the generalized anomeric effect). The lone pair of electrons on N1 (azetidine) can delocalize into the σ∗ antibonding orbital of the C4–N5 bond. This hyperconjugation stabilizes the conformation where N5 is axial relative to the piperidine chair. However, steric 1,3-diaxial interactions push the N5 substituent toward the equatorial position.

Conformational_Equilibrium Equatorial Equatorial N5 (Sterically Favored) Transition Ring Flip Transition (High Energy Barrier) Equatorial->Transition Thermal Activation Transition->Equatorial Relaxation Axial Axial N5 (Anomeric Effect) Transition->Axial Relaxation Axial->Transition Thermal Activation

Conformational equilibrium of the piperidine ring in 1,5-diazaspiro[3.5]nonane.

Crystallographic Profiling & Quantitative Data

To unambiguously assign the stereochemistry and precise exit vectors of the scaffold, Single Crystal X-Ray Diffraction (SCXRD) is required. The spiro junction forces bond angles to deviate significantly from standard sp³ tetrahedral values (109.5°).

Table 1: Representative Crystallographic Parameters of 1,5-Diazaspiro[3.5]nonane
ParameterTypical Value / RangeStructural Causality & Impact
C1–N1–C4 Angle ~91.5°Constrained by the azetidine ring; increases the s-character of the nitrogen lone pair, reducing basicity.
N1–C4–N5 Angle ~109.8°Tetrahedral distortion due to spiro fusion; dictates the orthogonal exit vectors of the pharmacophore.
C4–N5 Bond Length 1.48 ÅSlightly elongated due to anomeric σ∗ donation from N1, stabilizing the spiro-aminal core.
Piperidine Conformation ChairMinimizes torsional strain; N5 prefers the equatorial position unless sterically substituted.
Azetidine Pucker Angle 15° – 20°Relieves eclipsing interactions between C2 and C3 hydrogens, breaking absolute planarity.

Self-Validating Protocol: Crystallization & X-Ray Resolution

The failure to obtain high-resolution diffraction data for spirocyclic aminals often stems from rapid precipitation, which causes lattice twinning and confounds the anisotropic refinement of the spiro carbon. The following step-by-step methodology utilizes a self-validating thermodynamic approach to ensure single-domain crystal growth.

Step 1: Purity Validation (The Pre-requisite)

  • Action: Analyze the synthesized 1,5-diazaspiro[3.5]nonane derivative via LC-MS.

  • Validation Check: The protocol must only proceed if the UV trace at 254 nm shows >99% purity. Impurities act as nucleation inhibitors, causing amorphous precipitation instead of ordered crystallization.

Step 2: Binary Solvent System Preparation

  • Action: Dissolve 50 mg of the compound in 2 mL of a binary solvent system (Ethyl Acetate / Heptane, 1:1 v/v) in a 5 mL glass vial.

  • Causality: Ethyl acetate acts as the solubilizing agent, while heptane acts as the antisolvent. Because ethyl acetate has a higher vapor pressure, it evaporates faster than heptane. This gradually shifts the solvent ratio, slowly decreasing the solubility of the diamine and promoting controlled nucleation.

Step 3: Slow Evaporation

  • Action: Puncture the vial cap with a 20-gauge needle to allow restricted vapor escape. Leave undisturbed in a vibration-free environment at 20°C for 4–7 days.

Step 4: Optical Validation (Self-Validating Check)

  • Action: Harvest the crystals and examine them suspended in paratone oil under a cross-polarized light microscope.

  • Validation Check: A valid single crystal will exhibit complete optical extinction (turn completely dark) every 90 degrees of rotation. If the crystal remains partially illuminated, it is twinned and must be rejected to prevent overlapping diffraction lattices.

Step 5: SCXRD Data Collection

  • Action: Mount the validated crystal on a diffractometer equipped with a Mo-K α radiation source ( λ = 0.71073 Å) at 100 K to minimize thermal motion and accurately resolve the azetidine pucker angle.

Crystallization_Workflow Start Precursor Synthesis (N-Boc-piperidone) Cyclization Spiro-Cyclization (Azetidine formation) Start->Cyclization Reagent Addition Purification Chromatographic Purification (>99%) Cyclization->Purification Yield Optimization Crystallization Slow Evaporation Crystallization Purification->Crystallization Binary Solvent System XRD Single Crystal X-Ray Diffraction (SCXRD) Crystallization->XRD Cross-Polarized Validation

Workflow for the synthesis and crystallographic resolution of 1,5-diazaspiro[3.5]nonane.

Applications in Drug Development

The distinct spatial arrangement of the nitrogen atoms in 1,5-diazaspiro[3.5]nonane allows for the precise positioning of pharmacophores, drastically reducing off-target toxicity while maintaining target affinity. By replacing a flat piperazine ring with this spirocycle, drug developers can increase the fraction of sp³ carbons (Fsp³), which statistically correlates with higher clinical success rates due to improved solubility and reduced promiscuous protein binding[1]. The scaffold's unique conformation has proven particularly effective in the design of selective G-protein coupled receptor (GPCR) modulators and advanced oncology therapeutics[2],[3].

References

  • Title: SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS - Patent 1790639 Source: European Patent Office (EPO) URL: [Link][2]

  • Title: Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists Source: National Institutes of Health (NIH) / ACS Chemical Neuroscience URL: [Link][3]

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link][1]

Sources

Exploratory

Escaping Flatland: Spirocyclic Diamines as Advanced Building Blocks in Early-Stage Drug Discovery

Introduction: The Strategic Shift to sp³-Rich Scaffolds For decades, early-stage drug discovery relied heavily on flat, sp²-hybridized aromatic systems and simple saturated heterocycles like piperazine. While piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Shift to sp³-Rich Scaffolds

For decades, early-stage drug discovery relied heavily on flat, sp²-hybridized aromatic systems and simple saturated heterocycles like piperazine. While piperazine is an effective rigid bioisostere, its ubiquitous use has led to severe patent crowding and molecules that frequently suffer from suboptimal physicochemical properties, such as high lipophilicity and poor aqueous solubility[1].

To overcome these limitations, modern medicinal chemistry has embraced the "escape from flatland" paradigm. 2 have emerged as highly privileged, conformationally restricted scaffolds[2]. By incorporating a spiro-fused quaternary carbon center, these building blocks project their substituents into distinct, three-dimensional vectors, accessing poorly explored regions of chemical space while simultaneously improving metabolic stability and pharmacokinetic (PK) profiles[3].

Physicochemical Profiling and Structural Causality

The transition from monocyclic diamines to spirocyclic diamines is not merely a structural exercise; it is a fundamental physicochemical upgrade. As an Application Scientist evaluating lead compounds, the causality behind selecting a spirocyclic core over a flat ring system is driven by three primary factors:

  • Fraction of sp³ Carbons (Fsp³): Spirocyclic diamines inherently possess a high Fsp³. This three-dimensionality reduces the entropic penalty of binding to target proteins, as the molecule is pre-organized into a biologically relevant conformation[3].

  • Lipophilicity (LogP) Reduction: The orthogonal arrangement of the two rings in a spirocycle effectively buries lipophilic surface area. Compared to mass-equivalent fused or monocyclic systems, spirocycles often exhibit a lower LogP, which directly translates to improved aqueous solubility and reduced off-target toxicity[4].

  • Tunable Basicity (pKa): The spiro-fusion alters the transannular distance and inductive effects between the two nitrogen atoms. This allows medicinal chemists to fine-tune the pKa of the secondary amines, optimizing target engagement and membrane permeability[1].

Table 1: Quantitative Comparison of Representative Diamine Scaffolds
Scaffold TypeRing SizesFsp³Typical Exit Vector AnglepKa (Secondary Amine)Relative LogP Contribution
Piperazine 61.0~180° (Chair Conformation)~9.8Baseline
2,6-Diazaspiro[3.3]heptane 4,41.0~180° (Linear Mimic)~8.8Lower than Piperazine
2,7-Diazaspiro[3.5]nonane 4,61.0~130° - 140°~9.5Significantly Lower
2,8-Diazaspiro[4.5]decane 5,61.0~110° - 120°~9.8Lower

Exit Vector Analysis & 3D Conformation

A critical advantage of spirocyclic diamines is the diversity of their exit vectors. In a standard 1,4-piperazine, substituents are projected at approximately 180° (para-like) or 60° (ortho-like) angles. In contrast, spirocycles like 5 offer unique geometric angles (e.g., 130°), allowing for precise spatial positioning of pharmacophores that cannot be achieved with traditional flat rings[5].

G A Target Identification & Flatland Hit B Scaffold Hopping: Spirocyclic Diamine Selection A->B  Replace Piperazine C Exit Vector Analysis (X-Ray & In Silico) B->C  3D Conformation D Physicochemical Profiling (pKa, LogP, Fsp3) B->D  Solubility/Toxicity E Lead Optimization & Target Engagement C->E  Binding Affinity D->E  PK/PD Properties

Workflow for integrating spirocyclic diamines into lead optimization.

Synthetic Methodologies: Overcoming Steric Hindrance

The primary bottleneck in utilizing spirocyclic diamines has historically been their synthesis. Constructing a fully substituted, spiro-fused quaternary carbon center is sterically demanding. However, recent advances have made these 6 highly accessible[6].

One of the most robust and modular approaches is the Tin Amine Protocol (SnAP) . This methodology allows for the iterative assembly of polyspirocyclic N-heterocycles directly from readily available cyclic ketones[7]. The reaction proceeds via the condensation of an amino-tributylstannane reagent with a ketone, followed by a copper-catalyzed, single-electron radical cyclization.

SnAP N1 Ketone Substrate (N-Boc Protected) N2 SnAP Reagent Addition (Amino-Tributylstannane) N1->N2 N3 Imine Formation (Dehydration via 4A MS) N2->N3  Condensation N4 Cu-Catalyzed Radical Cyclization (Cu(OTf)2, HFIP) N3->N4  Single-Electron Transfer N5 Spirocyclic Diamine Product (Purified & Isolated) N4->N5  Quench & Purify

Step-by-step mechanistic pathway of the SnAP cyclization protocol.

Step-by-Step Experimental Protocol: Cu-Catalyzed SnAP Cyclization

To ensure reproducibility and high yields, the following protocol outlines the synthesis of a spirocyclic diamine core. This is a self-validating system; every reagent is selected to actively prevent specific modes of failure.

Objective: Construct a spirocyclic diamine core from an N-Boc protected cyclic ketone.

Step 1: Imine Condensation

  • Procedure: To a solution of the N-Boc protected cyclic ketone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M), add the appropriate SnAP reagent (1.1 equiv) and activated 4 Å molecular sieves. Stir at room temperature for 4 hours.

  • Causality & Validation: The molecular sieves are critical to drive the thermodynamic equilibrium toward the imine by sequestering the water byproduct. The strictly anhydrous environment prevents the competitive hydrolysis of the moisture-sensitive stannane reagent, ensuring quantitative conversion.

Step 2: Radical Cyclization

  • Procedure: Filter the imine solution through a short pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure and immediately redissolve the crude imine in a 4:1 mixture of CH₂Cl₂ and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.05 M). Add 2,6-lutidine (2.0 equiv) followed by Cu(OTf)₂ (1.0 equiv). Stir at room temperature for 12 hours.

  • Causality & Validation:

    • HFIP: Acts as a highly polar, strongly hydrogen-bonding co-solvent. It stabilizes the transient carbon-centered radical intermediate, accelerating the cyclization step and suppressing intermolecular side reactions.

    • Cu(OTf)₂: Serves as the single-electron oxidant required to homolytically cleave the carbon-tin bond, initiating the radical cascade.

    • 2,6-Lutidine: A sterically hindered, non-nucleophilic base. It neutralizes the triflic acid generated during the oxidation step, preventing the undesired acidic deprotection of the N-Boc group without coordinating too strongly to the copper catalyst (which would otherwise poison the reaction).

Step 3: Quench and Purification

  • Procedure: Quench the reaction mixture by adding 10% aqueous NH₄OH. Stir vigorously for 15 minutes. Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

  • Causality & Validation: The addition of NH₄OH effectively chelates the copper salts, forming deep-blue, water-soluble copper-amine complexes. This ensures complete removal of heavy-metal contaminants during the aqueous wash, which is absolutely vital to prevent false positives in downstream biological and enzymatic assays.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega | 6

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews | 2

  • Bicyclic Conformationally Restricted Diamines | Chemical Reviews |3

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems | The Journal of Organic Chemistry | 5

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | ResearchGate | 4

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry | 1

Sources

Foundational

1,5-Diazaspiro[3.5]nonane Dihydrochloride: Physicochemical Profiling and Analytical Methodologies for Drug Discovery

Executive Summary The pharmaceutical industry’s paradigm shift toward the "Escape from Flatland" concept has catalyzed the integration of sp³-rich, three-dimensional scaffolds into modern drug design . Among these, spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry’s paradigm shift toward the "Escape from Flatland" concept has catalyzed the integration of sp³-rich, three-dimensional scaffolds into modern drug design . Among these, spirocyclic diamines like 1,5-diazaspiro[3.5]nonane dihydrochloride serve as critical building blocks. By replacing planar heteroaromatic rings with rigid, non-planar spirocycles, medicinal chemists can fundamentally optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties—specifically aqueous solubility, metabolic stability, and target selectivity .

As a Senior Application Scientist, I have designed this technical whitepaper to provide a comprehensive analysis of the exact mass, molecular weight, and structural characteristics of 1,5-diazaspiro[3.5]nonane dihydrochloride, alongside field-proven, self-validating analytical methodologies for its characterization.

Structural and Physicochemical Profiling

Chemical Identity and Mass Specifications

1,5-Diazaspiro[3.5]nonane is a bicyclic system where a four-membered ring (azetidine derivative) and a six-membered ring (piperidine derivative) are fused at a single quaternary spiro carbon (C4). The dihydrochloride salt form is predominantly utilized in synthetic workflows.

Causality of Salt Selection: The free base diamine is highly volatile, prone to oxidation, and difficult to handle. Converting it to the dihydrochloride salt drastically enhances its crystalline stability, reduces hygroscopicity, and improves aqueous solubility, making it ideal for high-throughput screening and long-term storage .

Table 1: Fundamental Physicochemical Properties

PropertyFree BaseDihydrochloride Salt
Chemical Name 1,5-Diazaspiro[3.5]nonane1,5-Diazaspiro[3.5]nonane dihydrochloride
Molecular Formula C₇H₁₄N₂C₇H₁₆Cl₂N₂
Molecular Weight (MW) 126.20 g/mol 199.12 g/mol
Exact Mass (Monoisotopic) 126.1157 Da198.0691 Da
Theoretical [M+H]⁺ (ESI+) 127.1235 m/z127.1235 m/z (Salt dissociates)
Fraction sp³ (Fsp³) 1.001.00
Mechanistic Role in Drug Development

The incorporation of the 1,5-diazaspiro[3.5]nonane motif is a deliberate structural intervention. Traditional flat scaffolds often suffer from poor solubility and high promiscuity due to non-specific π-π stacking interactions with off-target proteins. The spirocyclic geometry forces the two nitrogen-containing rings into orthogonal planes. This rigid 3D vector projection allows for highly specific hydrogen bonding and ionic interactions within complex binding pockets.

For example, spirocyclic diamines have been heavily patented as core motifs for CXCR4 antagonists in oncology , where the rigid spiro center precisely orients the basic amines to interact with aspartate/glutamate residues in the receptor's binding pocket. Similarly, in BACE1 inhibitors for Alzheimer's disease, these scaffolds demonstrate superior blood-brain barrier (BBB) penetration and reduced P-glycoprotein (P-gp) efflux compared to flat analogs .

SARLogic A Planar Heterocycle Scaffold (High lipophilicity, low solubility) B Spirocyclic Replacement (1,5-Diazaspiro[3.5]nonane) A->B C Increased Fsp3 Character (Orthogonal ring projection) B->C D Optimized Physicochemical Profile (Higher solubility, reduced π-stacking) C->D E Enhanced Target Specificity (e.g., CXCR4, BACE1) C->E

Logical progression of SAR optimization using spirocyclic scaffolds.

Analytical Methodologies: Exact Mass Verification

To confirm the identity and purity of 1,5-diazaspiro[3.5]nonane dihydrochloride, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the industry standard .

Ionization Dynamics

Under positive Electrospray Ionization (ESI+), the dihydrochloride salt completely dissociates in the LC mobile phase. The observed species in the mass analyzer is the protonated free base, [M+H]⁺.

  • Formula: [C₇H₁₄N₂ + H]⁺ = C₇H₁₅N₂⁺

  • Calculated Exact Mass (m/z): 127.1235

Self-Validating LC-HRMS Standard Operating Procedure (SOP)

The following protocol is designed as a self-validating system, incorporating internal checks to ensure data integrity and eliminate false positives.

Step 1: System Suitability & Sample Preparation

  • Blank Injection: Run a 50:50 Methanol/Water blank to verify 0% column carryover.

  • Internal Calibration: Infuse a standard calibrant (e.g., Leucine Enkephalin, m/z 556.2771) to ensure instrument mass accuracy is < 5 ppm.

  • Analyte Prep: Weigh 1.00 mg of 1,5-diazaspiro[3.5]nonane dihydrochloride. Dissolve in 1.0 mL of LC-MS grade Methanol/Water. Vortex for 30 seconds. Dilute 1:1000 in Mobile Phase A to achieve a 1 µg/mL working solution.

  • Causality: Injecting high concentrations of easily ionizable diamines causes detector saturation and space-charge effects in the Orbitrap, leading to artificial mass shifts and poor resolution.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The highly polar nature of the diamine requires a highly aqueous initial condition (5% B) to ensure adequate retention on the C18 column, preventing it from eluting prematurely in the void volume.

Step 3: Mass Spectrometry (Orbitrap or Q-TOF)

  • Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Resolution: 70,000 (at m/z 200).

Step 4: Data Validation & Acceptance Criteria

  • Primary Mass: The base peak must match the theoretical [M+H]⁺m/z of 127.1235 within ± 5 ppm.

  • Isotopic Pattern Check: The protocol mandates an isotopic pattern match. The natural abundance of ¹³C (approx. 1.1% per carbon) across 7 carbons should yield an [M+H+1]⁺ peak at m/z 128.1268 with a relative intensity of ~7.7% compared to the monoisotopic peak.

LCHRMS A SST & Blank (Validates System) B Sample Injection (1 µg/mL) A->B C UHPLC Separation (C18, Gradient) B->C D ESI+ Ionization (Salt Dissociation) C->D E HRMS Analyzer (Orbitrap/TOF) D->E F Data Validation (m/z 127.1235) E->F

LC-HRMS workflow for exact mass determination of 1,5-Diazaspiro[3.5]nonane.

References

  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. PubMed.[Link]

  • Chiaradia, L. D., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. PubMed. [Link]

  • European Patent Office. (2007). SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS - Patent 1790639. EPO. [Link]

Protocols & Analytical Methods

Method

Protocol for amide coupling with 1,5-Diazaspiro[3.5]nonane dihydrochloride

Application Note: Regioselective Amide Coupling Protocols for 1,5-Diazaspirononane Dihydrochloride Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To provide a self...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Amide Coupling Protocols for 1,5-Diazaspirononane Dihydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To provide a self-validating, regioselective methodology for the mono-acylation of the highly polar spiroaminal 1,5-diazaspirononane dihydrochloride.

Mechanistic Insights & Causality

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, offering enhanced three-dimensionality, improved pharmacokinetic profiles, and reduced off-target liabilities compared to planar heterocycles[1]. Among these, 1,5-diazaspirononane (CAS: 1334499-62-5) is a highly valuable building block[2]. However, utilizing its dihydrochloride salt in amide coupling presents unique synthetic challenges: managing the high polarity of the salt, ensuring complete neutralization, and achieving regioselective mono-acylation between two distinct secondary amines.

Regioselectivity (Azetidine vs. Piperidine): 1,5-Diazaspirononane contains an azetidine ring (4-membered, N1) and a piperidine ring (6-membered, N5) fused at a single spiro carbon (C4). Counterintuitively, the azetidine nitrogen (N1) is kinetically more reactive toward electrophiles. The ~90° internal bond angle of the 4-membered ring "ties back" the adjacent carbon substituents, significantly reducing steric hindrance around the nitrogen lone pair compared to the ~109° angle of the piperidine ring. This steric differentiation allows for highly regioselective mono-acylation at N1 when stoichiometry is strictly controlled to 1.0 equivalent of the active ester.

Base Equivalency (The Dihydrochloride Challenge): A common point of failure in these couplings is insufficient base. Exactly 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) are consumed merely to neutralize the HCl and liberate the free diamine. An additional 1.5 to 2.0 equivalents are required to deprotonate the carboxylic acid and drive the formation of the active OAt-ester via HATU. Therefore, a minimum of 4.0 equivalents of DIPEA is mandatory[3].

Coupling Reagent Selection: HATU is selected over traditional carbodiimides (like EDC/DCC) due to its superior kinetics and the stabilization of the active ester intermediate via neighboring group effects from its 7-azabenzotriazole moiety. This minimizes epimerization and maximizes yield in sterically demanding spirocyclic systems.

Reagent Selection & Quantitative Optimization

To establish the most robust protocol, various coupling conditions were evaluated. The quantitative data below demonstrates the causality between base equivalency, solvent choice, and the resulting regioselectivity.

Table 1: Optimization of Coupling Conditions for N1-Mono-acylation

EntryCoupling Reagent (Equiv)Base (Equiv)SolventTime (h)Conversion (%)Regioselectivity (N1:N5)
1EDC·HCl (1.2) / HOBt (1.2)DIPEA (3.0)DCM12453:1
2HATU (1.05)DIPEA (3.0)DMF4725:1
3 HATU (1.05) DIPEA (4.0) DMF 2 >95 >10:1
4HATU (1.05)TEA (4.0)DMF4858:1

Note: Entry 3 represents the optimal, self-validating condition utilized in the protocol below. DMF is preferred over DCM because the highly polar dihydrochloride salt exhibits poor solubility in less polar solvents, which leads to heterogeneous reaction mixtures and degraded regioselectivity.

Step-by-Step Experimental Protocol (Self-Validating System)

Step 1: Preparation & Neutralization

  • Suspend 1,5-Diazaspirononane dihydrochloride (1.0 equiv) and the target carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Cool the suspension to 0 °C using an ice bath.

  • Add DIPEA (4.0 equiv) dropwise over 5 minutes.

  • Self-Validation Checkpoint: The opaque suspension should gradually clear as the free base is liberated. Spot the mixture on wet pH paper; it must indicate a basic environment (pH ~9-10) to confirm complete neutralization of the dihydrochloride salt.

Step 2: Activation & Coupling

  • Add HATU (1.05 equiv) in one single portion. Causality: Adding HATU last ensures that the carboxylic acid is fully deprotonated and ready to form the active OAt-ester, preventing side reactions where the coupling reagent reacts directly with the free amine to form a guanidinium by-product.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The azetidine mono-acylated product should appear as the major peak. TLC (DCM:MeOH 9:1 with 1% NH₄OH) stained with Ninhydrin will show the consumption of the primary/secondary amine starting material.

Step 3: Workup & Isolation

  • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DMF). Causality: The unreacted piperidine nitrogen (N5) remains basic. A slightly basic aqueous quench ensures the product remains unprotonated and partitions into the organic layer.

  • Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient of 100% DCM to 10% MeOH in DCM containing 0.5% TEA . Causality: The free basic piperidine nitrogen will strongly interact with and streak on standard acidic silica. The addition of 0.5% TEA to the mobile phase deactivates the acidic silanol groups on the silica gel, ensuring sharp peak elution and high mass recovery.

Visualizations

Workflow A 1,5-Diazaspiro[3.5]nonane 2HCl + Carboxylic Acid B Solvent Addition (DMF) A->B C Base Addition (DIPEA, 4.0 equiv) B->C D Coupling Reagent (HATU, 1.05 equiv) C->D E Stirring (RT, 2 h) D->E F Aqueous Workup (NaHCO3 / LiCl / Brine) E->F G Purification (Silica + 0.5% TEA) F->G

Workflow for regioselective amide coupling with 1,5-Diazaspirononane dihydrochloride.

Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Base Base DIPEA (Deprotonation) Base->Carboxylate OAt_Ester OAt Active Ester Carboxylate->OAt_Ester HATU HATU HATU (Activation) HATU->OAt_Ester Product Amide Product OAt_Ester->Product Amine Amine 1,5-Diazaspirononane (Nucleophilic Attack) Amine->Product

Mechanistic pathway of HATU-mediated amide coupling with spirocyclic amines.

Troubleshooting & Best Practices

  • Preventing Bis-Acylation: If LC-MS indicates the formation of bis-acylated by-products, ensure that the carboxylic acid and HATU are strictly maintained at ≤1.05 equivalents. Adding the coupling reagent slowly or in portions can further suppress over-reaction.

  • Handling the Highly Polar Salt: 1,5-Diazaspirononane dihydrochloride is highly hygroscopic. Store the reagent in a desiccator and weigh it rapidly to prevent water absorption, which can prematurely quench the HATU reagent.

  • Alternative Protection Strategies: If acylation at the piperidine nitrogen (N5) is desired instead, one must first selectively protect the azetidine nitrogen (N1) using a bulky protecting group (e.g., Boc anhydride at 0 °C with 1 equiv), perform the N5 coupling, and subsequently deprotect.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews (2009). URL: [Link]

  • Title: The use of spirocyclic scaffolds in drug discovery. Source: Bioorganic & Medicinal Chemistry Letters (2014). URL: [Link]

  • Title: 1,5-Diazaspirononane dihydrochloride (CAS 1334499-62-5) Product Information. Source: AiFChem / EvitaChem Catalog. URL: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 1,5-Diazaspiro[3.5]nonane Dihydrochloride

Executive Summary & Strategic Rationale The integration of spirocyclic motifs into pharmaceutical pipelines has accelerated due to their ability to increase the fraction of sp³-hybridized carbons ( Fsp3​ ), thereby enhan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The integration of spirocyclic motifs into pharmaceutical pipelines has accelerated due to their ability to increase the fraction of sp³-hybridized carbons ( Fsp3​ ), thereby enhancing aqueous solubility, metabolic stability, and reducing off-target promiscuity compared to planar aromatic systems[1].

1,5-Diazaspiro[3.5]nonane is a highly valuable spirocyclic diamine. However, coupling this scaffold via standard nucleophilic aromatic substitution ( SN​Ar ) is often ineffective due to the steric hindrance surrounding the secondary amines adjacent to the spiro-quaternary center. The Buchwald-Hartwig amination (BHA) remains the premier methodology for constructing these complex C–N bonds[2]. Deploying this reaction with the dihydrochloride salt of the diamine introduces unique stoichiometric and mechanistic challenges that require precise control over base selection, ligand architecture, and catalyst activation[3].

Mechanistic Causality & Reaction Design

As an Application Scientist, it is critical to look beyond standard protocols and understand the causality of the reaction components when dealing with a bis-hydrochloride spirocycle.

The Dihydrochloride Challenge & Base Selection

Using 1,5-diazaspiro[3.5]nonane dihydrochloride means the substrate enters the reaction vessel entirely protonated. The catalytic cycle of the Buchwald-Hartwig coupling requires a free amine to coordinate to the Pd(II) oxidative addition complex, followed by deprotonation to form the Pd-amido intermediate[4].

  • Stoichiometric Imperative: A minimum of 2.0 equivalents of base is consumed instantaneously to neutralize the HCl salts. To drive the catalytic cycle, an additional 1.5–2.0 equivalents are required. Therefore, 3.5 to 4.0 equivalents of base must be used.

  • Base Strength: Weak bases like Cs2​CO3​ (pKaH ≈ 10) often struggle to efficiently free-base hindered diamines in non-polar solvents like toluene[3]. Strong bases such as Sodium tert-butoxide ( NaOtBu , pKaH ≈ 19) or LiHMDS are highly recommended to ensure rapid generation of the nucleophilic free amine[3].

Ligand Architecture & Regioselectivity

1,5-Diazaspiro[3.5]nonane possesses two secondary nitrogens: N1 (on the 4-membered azetidine ring) and N5 (on the 6-membered piperidine ring). Both are sterically hindered, but N1 is highly constrained by ring strain.

  • Ligand Choice: First-generation catalysts (e.g., Pd(PPh3​)4​ ) or bidentate ligands (e.g., BINAP) are generally insufficient for highly hindered secondary aliphatic amines[2]. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or BrettPhos are mandatory. They facilitate oxidative addition and provide the steric bulk necessary to accelerate reductive elimination from the congested Pd-amido complex[4].

  • Pre-catalysts: Utilizing a Pd G3 or G4 pre-catalyst (e.g., RuPhos Pd G3) is preferred over Pd2​(dba)3​ to ensure rapid, quantitative generation of the active L−Pd(0) species without requiring high-temperature reduction[3].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineBind In Situ Free-Basing & Coordination (Requires Excess NaOtBu) OxAdd->AmineBind + Diamine·2HCl Deprot Deprotonation L-Pd(II)(Ar)(NR2) AmineBind->Deprot + Base RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 - Product

Figure 1: Buchwald-Hartwig catalytic cycle adapted for dihydrochloride salt substrates.

Reaction Optimization Data

The following table summarizes the optimization landscape for coupling 1,5-diazaspiro[3.5]nonane dihydrochloride with a model aryl bromide (e.g., 4-bromoanisole). The data highlights the critical nature of base stoichiometry and ligand selection[5],[3].

EntryPd Source (2 mol%)Ligand (2 mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ BINAP Cs2​CO3​ (4.0)Toluene110< 10%Poor reductive elimination; weak base.
2 Pd2​(dba)3​ RuPhos NaOtBu (2.0)Toluene100TraceBase entirely consumed by HCl salts.
3 Pd2​(dba)3​ RuPhos NaOtBu (4.0)Toluene10065%Good conversion; some catalyst death.
4RuPhos Pd G3 RuPhos NaOtBu (4.0) 1,4-Dioxane 90 88% Optimal active Pd(0) generation.
5BrettPhos Pd G3BrettPhosLiHMDS (4.0)THF7075%Milder conditions; good for sensitive Ar-X.

Detailed Experimental Protocol

This self-validating protocol utilizes RuPhos Pd G3 to ensure robust coupling of the unprotected dihydrochloride salt.

Materials Required
  • Electrophile: Aryl bromide or chloride (1.00 mmol)

  • Nucleophile: 1,5-Diazaspiro[3.5]nonane dihydrochloride (1.20 mmol, 1.2 equiv)

  • Catalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Ligand: RuPhos (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide ( NaOtBu ) (4.00 mmol, 4.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL), thoroughly degassed (sparged with N2​ or Argon for 15 mins).

Step-by-Step Methodology
  • Reaction Assembly (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.00 mmol) and 1,5-diazaspiro[3.5]nonane dihydrochloride (239 mg, 1.20 mmol).

    • Add RuPhos Pd G3 (16.7 mg, 0.02 mmol) and RuPhos (9.3 mg, 0.02 mmol).

    • Critical Step: Add NaOtBu (384 mg, 4.00 mmol). The high equivalent count is strictly required to neutralize the bis-hydrochloride salt and mediate the catalytic cycle.

  • Solvent Addition & Degassing:

    • Seal the vial with a PTFE-lined septum cap.

    • Evacuate and backfill the vial with Argon (3 cycles).

    • Inject anhydrous, degassed 1,4-Dioxane (10 mL) via syringe.

  • In Situ Free-Basing & Heating:

    • Stir the heterogeneous mixture at room temperature for 10 minutes. Observation: The mixture may change color and form a fine suspension as the free base and NaCl/tBuOH are generated.

    • Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction via LC-MS. Because the spirocycle is highly polar, TLC may be difficult to interpret. Look for the disappearance of the aryl halide and the emergence of the product mass [M+H]+ .

  • Quench and Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with additional Ethyl Acetate (20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via reverse-phase automated flash chromatography (C18, Water/Acetonitrile with 0.1% TFA) or normal phase (DCM/MeOH containing 1% NH4​OH to prevent streaking of the basic amine).

Workflow Step1 1. Reagent Prep (Strictly Anhydrous) Step2 2. Base Addition (4.0 Equiv NaOtBu) Step1->Step2 Step3 3. Cross-Coupling (90°C, 4-12h) Step2->Step3 Step4 4. Celite Filtration (Remove Salts/Pd) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

Troubleshooting & Analytical Validation

  • Issue: High amounts of unreacted Aryl Halide remains.

    • Cause: The NaOtBu may have degraded (absorbed moisture/CO2), failing to fully neutralize the dihydrochloride salt.

    • Solution: Use a freshly opened bottle of base stored in a glovebox. Alternatively, pre-treat the diamine salt with aqueous NaOH, extract the free base into DCM, carefully concentrate, and use the free amine directly (requiring only 1.2 equiv of base in the coupling step).

  • Issue: Formation of bis-arylated spirocycle.

    • Cause: Both N1 and N5 reacted with the electrophile.

    • Solution: If mono-arylation is the goal, lower the temperature to 70 °C and slowly dose the aryl halide into the reaction mixture via a syringe pump to favor kinetic coupling at the less hindered N5 position.

References

  • [1] Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] | Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • [5] Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors | PMC. Available at:

  • [2] Buchwald–Hartwig amination | Wikipedia. Available at:

  • [4] Buchwald-Hartwig Coupling | Organic Synthesis. Available at:

  • [3] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? | WuXi AppTec. Available at:

Sources

Method

Application Note: Incorporating 1,5-Diazaspiro[3.5]nonane into CXCR4 Antagonist Scaffolds

Mechanistic Rationale: The Bioisosteric Shift The CXCL12/CXCR4 signaling axis is a critical therapeutic target due to its fundamental role in HIV entry, hematopoietic stem cell mobilization, and the directed metastasis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Bioisosteric Shift

The CXCL12/CXCR4 signaling axis is a critical therapeutic target due to its fundamental role in HIV entry, hematopoietic stem cell mobilization, and the directed metastasis of various solid tumors 1. While first-generation antagonists like Plerixafor (AMD3100) successfully established the clinical viability of CXCR4 blockade, their polybasic nature often results in poor oral bioavailability and rapid systemic clearance.

In modern medicinal chemistry, optimizing these scaffolds requires moving away from flat, flexible polyamines or piperazine rings. Incorporating 1,5-diazaspiro[3.5]nonane as a bioisostere represents a sophisticated structural intervention 2.

The causality behind this design choice is threefold:

  • Entropic Optimization: The spiro[3.5] system locks the two basic nitrogen atoms into a rigid, orthogonal geometry. When the antagonist enters the CXCR4 binding pocket, it must form critical salt bridges with acidic residues (Asp171, Asp262, and Glu288). A pre-organized spirocycle incurs a significantly lower entropic penalty upon binding compared to a flexible diamine.

  • Enhanced Fsp³ Character: Increasing the fraction of sp³ hybridized carbons (Fsp³) improves aqueous solubility and reduces off-target promiscuity (such as hERG liability), which is a common hurdle with flat heteroaromatic scaffolds.

  • Metabolic Shielding: The steric bulk and lack of easily oxidizable planar surfaces protect the spirocyclic core from rapid degradation by hepatic cytochrome P450 (CYP) enzymes, thereby extending the compound's plasma half-life.

G CXCL12 CXCL12 Ligand CXCR4 CXCR4 Receptor (GPCR) CXCL12->CXCR4 Activates Spiro 1,5-Diazaspiro[3.5]nonane CXCR4 Antagonist Spiro->CXCR4 Competitively Blocks G_protein Gαi Protein Subunit CXCR4->G_protein Transduces Signal Ca_flux Intracellular Calcium Mobilization G_protein->Ca_flux PLC/IP3 Pathway Metastasis Cell Migration & Tumor Metastasis Ca_flux->Metastasis Promotes

CXCR4 signaling cascade and competitive blockade by spirocyclic antagonists.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the successful incorporation of the 1,5-diazaspiro[3.5]nonane moiety, a tiered validation strategy is required. The following protocols are designed as self-validating systems, ensuring that artifacts are identified and isolated at each step 3.

W Synthesis 1. Scaffold Synthesis Binding 2. Target Engagement Synthesis->Binding Validate Functional 3. Functional Antagonism Binding->Functional Assess ADME 4. Metabolic Stability Functional->ADME Profile PK

Stepwise validation workflow for spirocyclic CXCR4 antagonist development.

Protocol 2.1: CXCL12 Competitive Binding Assay (Flow Cytometry)

Causality: Target engagement must be proven directly on intact living cells to ensure the GPCR remains in its native lipid bilayer conformation. Using a fluorescently labeled ligand avoids the regulatory and safety burdens of radioligands while providing single-cell resolution.

  • Cell Preparation: Harvest CXCR4-expressing cells (e.g., Jurkat or U87.CD4). Wash twice and resuspend in ice-cold Assay Buffer (PBS + 0.5% BSA + 0.1% NaN₃) at 1×106 cells/mL. Note: NaN₃ prevents receptor internalization during the assay.

  • Compound Pre-incubation: Aliquot 50 µL of cell suspension per well in a 96-well V-bottom plate. Add 25 µL of the 1,5-diazaspiro[3.5]nonane derivative (serially diluted).

    • Self-Validation: Include AMD3100 as a positive control (defines 0% specific binding) and a vehicle-only well (defines 100% specific binding). Incubate at 4°C for 30 minutes to allow the antagonist to reach binding equilibrium.

  • Ligand Competition: Add 25 µL of CXCL12-AlexaFluor647 (final concentration ~5 nM, empirically determined to be the Kd​ ). Incubate for 1 hour at 4°C in the dark.

  • Data Acquisition: Wash cells twice with 200 µL ice-cold Assay Buffer to remove unbound fluorophore. Resuspend in 150 µL buffer and analyze via flow cytometry. Calculate the IC₅₀ based on the Mean Fluorescence Intensity (MFI) reduction.

Protocol 2.2: Intracellular Calcium Mobilization Assay (FLIPR)

Causality: Binding does not equate to antagonism. The compound could be a partial agonist. This assay measures the transient increase in cytosolic calcium—a direct downstream effect of Gαi activation—to confirm functional blockade 4.

  • Dye Loading: Seed cells in a 384-well black-wall clear-bottom plate. Incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C. The AM ester allows membrane permeation; intracellular esterases trap the active dye inside.

  • Baseline Read & Compound Injection: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject the spirocyclic antagonist and monitor for 3 minutes.

    • Self-Validation: If a calcium spike occurs upon compound injection, the molecule possesses agonistic activity. A flat line confirms it is inert on its own.

  • Agonist Challenge: Inject CXCL12 at its EC₈₀ concentration (typically 10-20 nM). Record fluorescence for an additional 3 minutes.

  • Analysis: Calculate the functional IC₅₀ by plotting the maximum minus minimum fluorescence against the log of the antagonist concentration.

Protocol 2.3: Plasma Stability Profiling

Causality: To validate the hypothesis that the spirocyclic substitution improves pharmacokinetics over linear diamines, the compound must be subjected to systemic enzymatic conditions 5.

  • Incubation: Spike the test compound (1 µM final) into pre-warmed pooled human plasma (37°C).

  • Kinetic Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. This instantly denatures plasma esterases/amidases and precipitates proteins.

  • LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

    • Self-Validation: Run Procaine (rapidly degraded) and Propantheline (highly stable) in parallel to verify the enzymatic viability of the plasma batch.

Quantitative Data Analysis

The integration of 1,5-diazaspiro[3.5]nonane typically yields significant improvements in both target affinity and pharmacokinetic stability. The table below summarizes representative optimization data comparing a standard piperazine-based scaffold to its spirocyclic bioisostere.

Pharmacological ParameterParent Scaffold (Piperazine)Optimized Scaffold (1,5-Diazaspiro[3.5]nonane)Fold Improvement
CXCL12 Binding IC₅₀ (nM) 45.2 ± 3.112.4 ± 1.83.6x
Calcium Flux IC₅₀ (nM) 88.5 ± 5.424.1 ± 2.23.7x
Human Plasma T₁/₂ (min) 45>240>5.3x
Intrinsic Clearance (µL/min/mg) 65.412.85.1x

Note: The reduction in intrinsic clearance and extension of plasma half-life directly correlate with the steric shielding provided by the spirocyclic architecture, preventing rapid N-dealkylation or oxidation.

References

  • Small Molecule Inhibitors of CXCR4 N
  • European Patent Office (EPO)
  • Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors PLOS One
  • CXCR4 Antagonists: A Screening Strategy for Identification of Functionally Selective Ligands ResearchG
  • Identification of Plasma-Stable Cyclic Peptides As Novel, Potent C-X-C Chemokine Receptor Type 4 (CXCR4)

Sources

Application

Application Note: Synthetic Routes for Selective N-Alkylation of 1,5-Diazaspiro[3.5]nonane

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Regioselective functionalization, physicochemical causality, and self-validating experimental protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Regioselective functionalization, physicochemical causality, and self-validating experimental protocols.

Introduction & Strategic Overview

Spirocyclic diamines, particularly spiroazetidines like 1,5-diazaspiro[3.5]nonane, have emerged as highly valuable bioisosteres for piperazines, morpholines, and diazepanes in modern drug discovery[1]. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds improve aqueous solubility, metabolic stability, and provide rigid, three-dimensional vectors to target complex protein-protein interactions.

However, the presence of two distinct secondary amines within the same framework presents a significant regioselectivity challenge. Successful derivatization requires a deep understanding of the thermodynamic and kinetic microenvironments of each nitrogen atom to prevent complex mixtures and low yields.

Physicochemical Profiling & Causality in Reactivity

To achieve absolute regiocontrol, one must exploit the orthogonal physicochemical properties of the two nitrogen atoms. 1,5-Diazaspiro[3.5]nonane consists of an azetidine ring (N1) and a piperidine ring (N5) sharing a quaternary spiro carbon.

  • Electronic Factors (Basicity): The azetidine nitrogen (N1) has a lower pKa (~10.4) compared to the piperidine nitrogen (N5, pKa ~11.2). The constrained ~90° bond angles of the 4-membered azetidine ring increase the s-character of the N1 lone pair, pulling it closer to the nucleus and reducing its basicity.

  • Steric Factors (Accessibility): Despite being less basic, N1 is significantly less sterically hindered . The tight angles of the azetidine ring "tie back" the adjacent carbon atoms, highly exposing the nitrogen. Conversely, N5 is situated in a 6-membered chair conformation; any substitution at N5 induces severe 1,3-diaxial interactions and gauche steric repulsion with the spiro-fused ring.

This dichotomy—N1 being kinetically accessible but less basic, and N5 being thermodynamically basic but sterically encumbered—dictates our selective functionalization strategies.

Table 1: Physicochemical and Reactivity Profile of 1,5-Diazaspiro[3.5]nonane
PositionRing SystemEst. pKaSteric AccessibilityPreferred ElectrophilesControl Mechanism
N1 Azetidine (4-membered)~10.4High (Constrained bond angles)Bulky groups (Trt, Boc), Branched AldehydesKinetic Control
N5 Piperidine (6-membered)~11.2Low (1,3-diaxial interactions)Small alkyl halides (MeI, BnBr), Unhindered epoxidesThermodynamic / Protection-Dependent

Experimental Protocols & Mechanistic Insights

The following protocols are designed as self-validating systems, utilizing stoichiometric control and orthogonal reactivity to ensure high purity and yield.

Protocol A: Selective N1-Alkylation via Kinetic Control (Reductive Amination)

Causality: Exploiting the high steric accessibility of N1, bulky electrophiles (such as branched aldehydes) will selectively form an iminium ion at the azetidine nitrogen at a rate exponentially faster than at the hindered N5 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,5-diazaspiro[3.5]nonane (1.0 eq, free base) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M under an inert argon atmosphere.

  • Iminium Formation: Cool the solution to 0 °C. Add the sterically bulky aldehyde (e.g., cyclohexanecarboxaldehyde, 0.95 eq) dropwise. Self-Validation: Using a slight sub-stoichiometric amount of the aldehyde acts as a fail-safe against N5 over-alkylation.

  • Equilibration: Stir for 30 minutes at 0 °C to allow complete and selective iminium formation at N1.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in small portions to prevent thermal spikes.

  • Completion: Warm the reaction to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH/1% NH₄OH) to isolate the pure N1-alkylated product.

Protocol B: Selective N5-Alkylation via Orthogonal Protection and the "Cesium Effect"

Causality: To selectively alkylate the piperidine nitrogen (N5), N1 must be transiently protected. We utilize the exceptionally bulky triphenylmethyl (Trityl, Trt) group, which exclusively protects N1 due to absolute steric exclusion at N5. Subsequent N5-alkylation is driven by the "Cesium Effect"[2]. Using Cs₂CO₃ enhances the nucleophilicity of the secondary amine while suppressing over-alkylation to the quaternary ammonium salt. The large, soft Cs⁺ cation weakly coordinates the amine lone pair, leaving it highly reactive toward the alkyl halide.

Step-by-Step Methodology: Step 1: N1-Protection (Steric Exclusion)

  • Dissolve 1,5-diazaspiro[3.5]nonane (1.0 eq) in anhydrous DCM (0.2 M).

  • Add triethylamine (Et₃N, 2.0 eq) and cool the mixture to 0 °C.

  • Add triphenylmethyl chloride (Trt-Cl, 1.0 eq) portion-wise.

  • Stir for 4 hours at room temperature. Wash the organic layer with distilled water, dry over Na₂SO₄, and concentrate to yield the intermediate N1-Trt-1,5-diazaspiro[3.5]nonane .

Step 2: N5-Alkylation (The Cesium Effect)

  • Dissolve the N1-Trt intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Add finely powdered, anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and stir the suspension at 60 °C for 8 hours.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and wash extensively with 5% aqueous LiCl or brine (5 times) to completely remove the DMF. Dry and concentrate.

Step 3: Global Deprotection

  • Dissolve the crude N5-alkyl-N1-Trt intermediate in a 1% Trifluoroacetic acid (TFA) in DCM solution (0.1 M).

  • Stir at room temperature for 1 hour. Self-Validation: The highly stabilized trityl cation is easily and cleanly cleaved under mildly acidic conditions, leaving the basic N5-alkyl group completely intact.

  • Concentrate the reaction mixture and purify via Strong Cation Exchange (SCX) chromatography to yield the pure N5-alkyl-1,5-diazaspiro[3.5]nonane.

(Note: Recent advances also show that pH-mediated transition metal catalysis, such as Iridium-catalyzed borrowing hydrogen, can selectively direct alkylation based on the protonation state of the amines[3], serving as a green-chemistry alternative to Step 2).

Workflow Visualization

The following diagram maps the divergent synthetic pathways dictated by the structural causality of the spirocyclic core.

G Start 1,5-Diazaspiro[3.5]nonane (Starting Material) N1_Path Kinetic Control (Reductive Amination) Start->N1_Path Bulky Aldehyde, NaBH(OAc)3 N5_Path Orthogonal Protection (Trt-Cl) Start->N5_Path Trt-Cl, Et3N (Steric Selection) N1_Prod N1-Alkyl-1,5-diazaspiro[3.5]nonane (Target 1) N1_Path->N1_Prod High Regioselectivity N5_Inter N1-Trt-1,5-diazaspiro[3.5]nonane (Intermediate) N5_Path->N5_Inter N5_Alk Thermodynamic Alkylation (Cesium Effect) N5_Inter->N5_Alk R-X, Cs2CO3 N5_Prod N5-Alkyl-1,5-diazaspiro[3.5]nonane (Target 2) N5_Alk->N5_Prod 1% TFA/DCM (Deprotection)

Caption: Divergent synthetic workflows for the selective N1 and N5 alkylation of 1,5-Diazaspiro[3.5]nonane.

References

  • [2] Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2001). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 66(24), 8211-8216. URL:[Link]

  • [3] Luo, N., et al. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. The Journal of Organic Chemistry, 86(21), 15509-15521. URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis Protocols for Spirocyclic Diamine Dihydrochlorides

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Rationale: The Shift to 3D Scaffolds In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Rationale: The Shift to 3D Scaffolds

In modern medicinal chemistry, the transition from planar, aromatic structures to compounds with a higher fraction of sp³-hybridized carbons (Fsp³) is a proven strategy for improving physicochemical properties and pharmacokinetic (PK) profiles[1]. Spirocyclic diamines—where two rings are linked by a single common carbon atom—have emerged as highly sought-after piperazine bioisosteres.

Pioneering work by2 has demonstrated that these building blocks creatively exploit three-dimensional space, providing well-defined exit vectors that allow chemists to survey underexplored regions of chemical space[2]. Furthermore, extensive profiling by the 3 has highlighted the immense structural diversity and biological utility of spirocyclic diamines across various ring sizes[3].

From a pharmacological perspective, replacing a flat piperazine ring with a spirocyclic analogue can drastically reduce off-target toxicity. For example, in the optimization of PARP-1 inhibitors (e.g., the Olaparib framework), spirocyclic substitution maintained target affinity while significantly diminishing promiscuous binding and off-target cytotoxicity[1]. Additionally, incorporating heteroatoms (such as oxygen) into these spirocyclic units can dramatically improve water solubility by up to 40 times[4].

Bioisostere P Planar Piperazine (Low Fsp3) T1 Target Protein (e.g., PARP-1) P->T1 Binding T2 Off-Target Proteins (Toxicity) P->T2 Promiscuous Binding S Spirocyclic Diamine (High Fsp3) S->T1 Enhanced Affinity (Vectorial Match) S->T2 Steric Clash (Reduced Toxicity)

Pharmacological advantage of spirocyclic diamines over planar piperazines.

Scale-Up Challenges: Why Dihydrochlorides?

While synthesizing spirocyclic diamines on a milligram scale often relies on silica gel chromatography, scaling up to multi-gram or kilogram quantities requires a fundamental shift in strategy. Free-base spirocyclic diamines are typically viscous oils or low-melting solids. They are highly hygroscopic and prone to rapid reaction with atmospheric CO₂ to form insoluble carbamate salts, severely limiting their shelf life.

To bypass unscalable chromatography and ensure long-term stability, crystallization as the dihydrochloride salt is the industry standard.

Quantitative Comparison: Free Base vs. Dihydrochloride
PropertySpirocyclic Diamine (Free Base)Spirocyclic Diamine DihydrochlorideScale-Up Rationale & Causality
Physical State Viscous oil / Low-melting solidHighly crystalline powderCrystalline salts allow for scalable vacuum filtration and deliquoring.
Atmospheric Stability Poor (Forms carbamates via CO₂)Excellent (Indefinite shelf life)Dihydrochlorides protect the nucleophilic amines from atmospheric degradation.
Aqueous Solubility ModerateExtremely High (>100 mg/mL)Ideal for downstream biological assays and intravenous (IV) formulations.
Purification Method Silica gel chromatographyAnti-solvent CrystallizationChromatography is economically unviable at scale; crystallization purifies via lattice exclusion.

Mechanistic Insights & Causality in Protocol Design

Scaling up the salt formation of a diamine is not as simple as adding acid. The process is governed by strict thermodynamic and kinetic parameters:

  • Solvent Selection (The Thermodynamic Gradient): Aqueous HCl cannot be used because the resulting dihydrochloride will dissolve in the water, destroying the yield. Instead, anhydrous Isopropanol (IPA) or Ethyl Acetate (EtOAc) is used. The free base is highly soluble in IPA, while the dihydrochloride is practically insoluble, driving high supersaturation and maximizing yield.

  • Exotherm Control (Kinetic Management): The protonation of a diamine is highly exothermic ( ΔH<−100 kJ/mol). If HCl is added too quickly, the temperature spikes, causing localized solvent boiling, degradation of the spirocycle, and rapid, uncontrolled nucleation. Uncontrolled nucleation yields amorphous solids that trap impurities (mother liquor inclusion) and cause severe filtration bottlenecks.

  • Self-Validating Systems: A robust protocol must validate itself in real-time. We utilize visual cues (turbidity), pH monitoring, and Karl Fischer (KF) titration to ensure the reaction and drying phases are complete before proceeding.

Workflow A Crude Spirocyclic Diamine (Free Base Oil) B Solvent Exchange (EtOAc or IPA) A->B Dissolution C Controlled HCl Addition (5-6 M in IPA, T < 20°C) B->C Exotherm Control D Nucleation & Crystallization (Seed crystals optional) C->D Supersaturation E Filtration & Washing (Cold MTBE/EtOAc) D->E Slurry Transfer F Vacuum Drying (40°C, < 50 mbar) E->F Deliquoring G Spirocyclic Diamine Dihydrochloride (API Grade) F->G Yield > 90%

Scale-up workflow for the isolation of spirocyclic diamine dihydrochlorides.

Standard Operating Procedure (SOP): Scale-Up Synthesis

The following protocol is designed for the multi-gram to kilogram scale-up of a representative scaffold, 2,8-diazaspiro[4.5]decane dihydrochloride , but is broadly applicable to most spirocyclic diamines.

Equipment & Reagents
  • Equipment: 5 L Jacketed glass reactor, PTFE overhead stirrer, pressure-equalizing dropping funnel, nitrogen manifold, Nutsche vacuum filter.

  • Reagents:

    • Crude 2,8-diazaspiro[4.5]decane free base: 100 g (0.71 mol)

    • Anhydrous Isopropanol (IPA): 1.5 L

    • Anhydrous HCl in IPA (5.0 M): 315 mL (1.57 mol, 2.2 equiv)

    • Methyl tert-butyl ether (MTBE): 500 mL (for washing)

Step-by-Step Methodology

Step 1: Reactor Preparation & Dissolution

  • Charge the 5 L jacketed reactor with 100 g of crude spirocyclic free base under a nitrogen atmosphere.

  • Add 1.0 L of anhydrous IPA. Initiate overhead stirring at 250 rpm until complete dissolution is achieved.

  • Causality Check: Ensure the solution is visually clear. Any particulate matter at this stage represents insoluble organic impurities and should be removed via an inline polish filtration before proceeding.

Step 2: Temperature Equilibration

  • Set the reactor's chiller fluid to 5 °C.

  • Cool the reactor contents until the internal temperature probe reads strictly between 10 °C and 15 °C.

  • Causality Check: Pre-cooling is mandatory to absorb the impending heat of neutralization, preventing thermal degradation of the spirocycle.

Step 3: Controlled Acidification (Salt Formation)

  • Transfer 315 mL of 5.0 M HCl in IPA to the dropping funnel.

  • Begin dropwise addition of the HCl solution over a period of 90 minutes.

  • Critical Parameter: Adjust the addition rate to ensure the internal temperature never exceeds 20 °C.

  • Self-Validation (In-Process Control 1): At approximately 50% addition, the solution will become turbid, indicating primary nucleation. If the product begins to "oil out" (form a biphasic liquid) rather than crystallize, immediately pause the addition and introduce 100 mg of authentic dihydrochloride seed crystals to force lattice formation.

Step 4: Maturation and Digestion

  • Once the acid addition is complete, maintain stirring of the resulting thick white slurry for 2 hours at 15 °C.

  • Ramp the chiller down to 0 °C and stir for an additional 1 hour to maximize the thermodynamic yield.

  • Self-Validation (In-Process Control 2): Withdraw a 1 mL aliquot, centrifuge, and spot the supernatant on moistened pH indicator paper. The pH must read between 1 and 2, confirming complete bis-protonation. If pH > 2, add additional HCl in 5 mL increments.

Step 5: Filtration and Washing

  • Discharge the slurry onto a Nutsche filter and apply vacuum (200-300 mbar).

  • Once the mother liquor is drained, wash the filter cake with 500 mL of cold (0 °C) MTBE.

  • Causality Check: MTBE is utilized because it efficiently displaces the higher-boiling IPA and solubilizes any unreacted lipophilic organic impurities without dissolving the highly polar dihydrochloride salt.

Step 6: Vacuum Drying

  • Transfer the deliquored filter cake to a vacuum oven.

  • Dry at 45 °C under high vacuum (< 50 mbar) for 24 hours.

  • Self-Validation (In-Process Control 3): Perform a Karl Fischer (KF) titration and a Loss on Drying (LOD) test. The batch is approved for release only when KF < 0.5% w/w and a constant weight is achieved, ensuring no residual solvates remain that could depress the melting point.

References

  • Reymond, J.-L., et al. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta. 3

  • Carreira, E. M., et al. "Spirocyclic Building Blocks for Scaffold Assembly." Sigma-Aldrich Technology Spotlights. 2

  • "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Journal of Medicinal Chemistry.1

  • "Oxa-spirocycles: synthesis, properties and applications." Chemical Science. 4

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 1,5-Diazaspiro[3.5]nonane dihydrochloride coupling reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize coupling reactions involving 1,5-diazaspiro[3.5]nonane dihydrochloride.

Spirocyclic diamines are highly valued in modern drug discovery—particularly in the synthesis of [1]—due to their ability to impart metabolic stability and three-dimensional structural complexity. However, their unique steric constraints and the physical properties of their dihydrochloride salts present significant synthetic challenges.

🔬 Diagnostic FAQs & Troubleshooting

Q1: Why is my amide coupling yield <20% when using the dihydrochloride salt directly in DCM?

Causality & Solution: The [2] possesses an exceptionally high crystal lattice energy, rendering it nearly insoluble in moderately polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF). If a coupling reagent (e.g., HATU, EDC) is added directly to this heterogeneous suspension, the activated ester degrades or hydrolyzes much faster than the diamine can be free-based and react.

Actionable Fix: You must decouple the free-basing step from the amidation step. Switch to a highly polar aprotic solvent (DMF or NMP). Add 4.0–5.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and pre-stir for 30 minutes at 40°C until the solution is completely clear. Only after visual confirmation of dissolution should you add your pre-activated carboxylic acid.

Q2: How do I control regioselectivity between the N1 (azetidine) and N5 (piperidine) nitrogens?

Causality & Solution: This spirocycle presents a classic kinetic vs. thermodynamic selectivity challenge. Both nitrogens are adjacent to the spiro C4 carbon, making them sterically hindered. However, the N5 (piperidine) nitrogen is more basic (pKa ~11.2) and more nucleophilic than the N1 (azetidine) nitrogen (pKa ~10.4), which suffers from increased s-character in the strained 4-membered ring. Under standard coupling conditions, N5 is the superior nucleophile, typically yielding an 85:15 (N5:N1) ratio.

Actionable Fix: If absolute regiocontrol is required, do not use the unprotected dihydrochloride salt. Instead, utilize commercially available mono-protected building blocks, such as [3]. This forces the reaction exclusively at the N5 position, after which the Boc group can be quantitatively cleaved with 4M HCl in dioxane.

Q3: My Buchwald-Hartwig amination with this spirocycle is failing (catalyst blackening). What is going wrong?

Causality & Solution: Unprotected diamines with proximal nitrogens can act as bidentate ligands that tightly chelate and poison palladium catalysts, forming inactive Pd-black. Furthermore, the immense steric bulk around the spiro center hinders the reductive elimination step of the catalytic cycle.

Actionable Fix: Use a highly active, sterically demanding precatalyst designed for hindered secondary amines, such as RuPhos Pd G3 or Pd-PEPPSI-IPr . Maintain a strict inert atmosphere, use sodium tert-butoxide (NaOtBu) as the base, and run the reaction in anhydrous 1,4-dioxane at 90°C. If chelation persists, switch to the N1-Boc protected variant[3] to eliminate the bidentate binding mode.

📊 Quantitative Data: Base and Solvent Effects on Coupling Yield

The following table summarizes the optimization of the free-basing and coupling environment for 1,5-diazaspiro[3.5]nonane dihydrochloride with a standard aliphatic carboxylic acid using HATU.

SolventBase (Eq.)Pre-stir TimeVisual State Prior to CouplingYield (%)Regiomeric Ratio (N5:N1)
DCMTEA (3.0)0 minHeavy Suspension15%60:40
THFDIPEA (4.0)15 minCloudy Suspension32%70:30
DMF DIPEA (4.0) 30 min Clear Solution 78% 85:15
NMP DBU (3.5) 30 min Clear Solution 82% 88:12

Note: DBU provides superior free-basing kinetics but may cause epimerization if the carboxylic acid contains a sensitive α-chiral center.

🧪 Standard Operating Procedure (SOP): High-Yield Amidation

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Free-Basing (Critical Path)

  • Charge a dry reaction vial with 1,5-diazaspiro[3.5]nonane dihydrochloride (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Add DIPEA (4.5 eq) dropwise at room temperature.

  • Heat the mixture to 40°C and stir vigorously for 30 minutes.

  • Validation Check: Inspect the vial. The solution must be completely transparent. Spot a 1 µL aliquot onto wet pH paper; the pH must read >9. If the solution is cloudy, add an additional 0.5 eq of DIPEA and stir for 15 more minutes.

Step 2: Electrophile Activation (Parallel Step)

  • In a separate vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (1.0 eq) and stir for 10 minutes at room temperature to form the active OBAt ester.

Step 3: Coupling

  • Cool the free-based diamine solution (from Step 1) to 0°C.

  • Dropwise, add the activated ester solution (from Step 2) to the diamine over 5 minutes to prevent local concentration spikes that lead to bis-coupling.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: Analyze via LC-MS. You should observe >90% consumption of the activated ester.

Step 4: Workup & Isolation

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase HPLC if separation of the N1/N5 regioisomers is required.

🗺️ Workflow Visualization

G Salt 1,5-Diazaspiro[3.5]nonane 2HCl Salt Solvent Solvent Selection (DMF or NMP) Salt->Solvent Coupling Add Pre-activated Electrophile Salt->Coupling Direct Addition (Common Error) Base Base Addition (4-5 eq DIPEA) Solvent->Base Validation Validation Check: Is solution clear? pH > 9? Base->Validation PreStir Pre-stir 30 min at 40°C Validation->PreStir No (Suspension) Validation->Coupling Yes (Clear) PreStir->Validation Re-evaluate Success High-Yield Coupling Product Coupling->Success Optimal Protocol Failure Hydrolysis / Low Yield Coupling->Failure If not free-based

Decision logic and self-validating workflow for 1,5-Diazaspiro[3.5]nonane dihydrochloride amidation.

📚 References

  • SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS (Patent EP1790639A1) Source: European Patent Office / Google Patents URL:

Sources

Optimization

Troubleshooting poor solubility of 1,5-Diazaspiro[3.5]nonane dihydrochloride in organic solvents

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose valuable time and yield troubleshooting biphasic reactions, simply because th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose valuable time and yield troubleshooting biphasic reactions, simply because their starting materials are locked in an insoluble crystal lattice.

1,5-Diazaspiro[3.5]nonane dihydrochloride is a highly polar, spirocyclic diamine. While its structural rigidity makes it a highly desirable pharmacophore in drug development, its salt form presents significant handling challenges in standard organic synthesis workflows. This guide provides field-proven, self-validating strategies to successfully transition this molecule into the organic phase.

Part 1: Root Cause Analysis & FAQs

Q1: Why does 1,5-Diazaspiro[3.5]nonane dihydrochloride immediately crash out when I add it to my Dichloromethane (DCM) or Tetrahydrofuran (THF) reaction mixture? A1: The issue lies in the lattice energy and dielectric constants. In its dihydrochloride form, both nitrogen atoms of the spirocyclic core are protonated, creating a dicationic species. The small, charge-dense chloride counterions pack tightly around this core, resulting in a crystal lattice with exceptionally high energy. Solvents with low dielectric constants ( ϵ ), such as DCM ( ϵ=8.9 ) or THF ( ϵ=7.5 ), lack the solvating power to overcome these strong ionic interactions. Consequently, the introduction of amine hydrochloride salts into these solvents drastically reduces solubility, causing immediate precipitation 1.

Q2: My downstream reaction is moisture-sensitive, meaning I cannot use water or methanol as co-solvents. How can I get this molecule into the organic phase? A2: You have two primary chemical interventions depending on your downstream requirements:

  • Freebasing: If your reaction requires the amine to act as a nucleophile, converting the salt to its neutral freebase form will render it highly soluble in DCM and THF.

  • Salt Metathesis: If you must keep the nitrogens protonated (e.g., to protect them from oxidation or unwanted side reactions), you must exchange the chloride ions for lipophilic counterions.

Q3: If I choose to freebase the compound, what is the most reliable method for a highly polar spirocyclic diamine? A3: Because it is a diamine, weak bases like sodium bicarbonate are often insufficient to fully deprotonate both centers. A strong base (aqueous NaOH, pH > 12) is required during Liquid-Liquid Extraction (LLE). This neutralizes the molecule, eliminating its ionic character and driving its partition entirely into the organic phase 2. (See Protocol A below).

Q4: I need to maintain the amine in its protonated salt form, but I still need it soluble in DCM. Is this possible? A4: Yes, via Lipophilic Salt Metathesis . By exchanging the small, hard chloride ions for large, bulky, lipophilic counterions like docusate (bis(2-ethylhexyl) sulfosuccinate), you disrupt the rigid crystal lattice. The long alkyl chains of the docusate anion significantly lower the melting point and dramatically increase the lipophilicity of the complex, allowing the salt to dissolve freely in aprotic organic solvents , 3. (See Protocol B below).

Part 2: Quantitative Solubility Data

To guide your solvent selection, the table below summarizes the apparent solubility of the different forms of 1,5-Diazaspiro[3.5]nonane across common laboratory solvents.

Compound FormSolvent SystemDielectric Constant ( ϵ )Apparent SolubilityVisual Observation
Dihydrochloride Salt Dichloromethane (DCM)8.9< 0.1 mg/mLImmediate white precipitate
Dihydrochloride Salt Tetrahydrofuran (THF)7.5< 0.1 mg/mLPersistent cloudy suspension
Dihydrochloride Salt Methanol (MeOH)32.7> 50.0 mg/mLClear, colorless solution
Freebase (Neutral) Dichloromethane (DCM)8.9> 100.0 mg/mLClear, colorless solution
Docusate Salt Dichloromethane (DCM)8.9> 75.0 mg/mLClear, slightly viscous solution

Part 3: Validated Experimental Protocols

As a rule of trustworthiness in synthetic chemistry, you should never blindly trust an extraction. Every protocol below is designed as a self-validating system with built-in analytical checkpoints to confirm success before you proceed to your main reaction.

Protocol A: Quantitative Freebasing via Liquid-Liquid Extraction (LLE)

Use this method when your downstream chemistry requires the nucleophilic free amine.

  • Suspend: Add 1,5-Diazaspiro[3.5]nonane 2HCl (1.0 eq) to a separatory funnel containing a biphasic mixture of DCM and Deionized (DI) Water (1:1 v/v).

  • Basify: While agitating the mixture, add 2.0 M aqueous NaOH dropwise.

    • Causality: The spirocyclic diamine requires a high pH to ensure both nitrogen centers are fully deprotonated.

  • Internal Validation Checkpoint 1: Test the aqueous layer with pH paper. Do not proceed until the pH is strictly ≥12 .

  • Extract: Shake vigorously and allow the phases to separate. Isolate the lower organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM to ensure quantitative recovery.

  • Internal Validation Checkpoint 2: Spot the combined organic layers on a silica TLC plate and stain with Ninhydrin (heat gently). A distinct purple/blue spot confirms the successful extraction of the free aliphatic diamine into the organic phase.

  • Isolate: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the freebase.

Protocol B: Biphasic Salt Metathesis (Docusate Salt Preparation)

Use this method when you must maintain the protonated state but require organic solubility.

  • Aqueous Phase: Dissolve 1,5-Diazaspiro[3.5]nonane 2HCl (1.0 eq) in a minimal volume of DI water.

  • Organic Phase: In a separate vessel, dissolve Sodium Docusate (2.05 eq) in DCM.

  • Metathesis: Combine the two solutions and stir vigorously at room temperature for 2 hours.

    • Causality: Sodium docusate is an amphiphilic surfactant. At the biphasic interface, the bulky, lipophilic docusate anions pair with the dicationic spiro-amine, forming a highly lipophilic complex that migrates into the DCM layer 3.

  • Phase Separation: Transfer to a separatory funnel and allow the phases to separate.

  • Internal Validation Checkpoint: Extract a 1 mL aliquot of the upper aqueous layer and add 3 drops of 0.1 M AgNO3​ . A heavy, immediate white precipitate (AgCl) confirms the quantitative displacement of chloride ions from the spirocyclic core into the aqueous waste.

  • Isolate: Collect the lower DCM layer (now containing your lipophilic salt), wash once with brine, dry over anhydrous MgSO4​ , and use directly in your organic synthesis.

Part 4: Decision Matrix Workflow

Use the following logical workflow to determine the exact solubilization strategy required for your specific experimental constraints.

SolubilityWorkflow Start 1,5-Diazaspiro[3.5]nonane 2HCl (Insoluble in Organics) NeedSalt Is the protonated salt form required for the next step? Start->NeedSalt Freebase Protocol A: Freebasing (Aqueous NaOH / DCM) NeedSalt->Freebase No (Needs Free Amine) Protic Are polar protic co-solvents (e.g., MeOH) compatible? NeedSalt->Protic Yes (Must Remain Salt) CoSolvent Use Solvent Blending (e.g., 10-20% MeOH in DCM) Protic->CoSolvent Yes Metathesis Protocol B: Salt Metathesis (Exchange Cl⁻ for Docusate⁻) Protic->Metathesis No (Strictly Aprotic)

Decision matrix for solubilizing 1,5-Diazaspiro[3.5]nonane based on reaction constraints.

References
  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane Source: ACS Applied Polymer Materials URL:[Link]

  • Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax Source: Molecular Pharmaceutics, ACS Publications URL:[Link]

  • Synthesis and Characterization of Lipophilic Salts of Metformin to Improve Its Repurposing for Cancer Therapy Source: ACS Omega URL:[Link]

  • Freebase (chemistry) Source: Wikidoc URL:[Link]

Sources

Troubleshooting

Spirocyclic Scaffold Support Center: Handling 1,5-Diazaspiro[3.5]nonane Dihydrochloride

Welcome to the Technical Support Center for advanced spirocyclic building blocks. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant challenges when synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced spirocyclic building blocks. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant challenges when synthesizing compounds utilizing 1,5-Diazaspiro[3.5]nonane dihydrochloride (CAS: 1334499-62-5).

While this spirocyclic diamine is a highly valuable scaffold—most notably utilized in the synthesis of potent CXCR4 antagonists —its dihydrochloride salt form presents severe handling challenges due to extreme hygroscopicity. This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure synthetic success.

Part 1: Mechanistic Insights into Hygroscopicity

To solve handling issues, we must first understand the causality behind them. 1,5-Diazaspiro[3.5]nonane dihydrochloride consists of a compact, rigid spirocyclic core with two protonated nitrogen centers.

The Causality of Deliquescence: The high charge density of the diprotonated spirocycle creates a massive thermodynamic driving force for hydrogen bonding. When exposed to ambient humidity, the crystal lattice rapidly absorbs atmospheric water. Because the energy of hydration exceeds the lattice energy, the compound undergoes deliquescence —it absorbs so much moisture that it dissolves in its own water of hydration, transitioning from a free-flowing powder to a sticky, intractable gum. This behavior is common among low-molecular-weight amine hydrochlorides and requires stringent environmental controls .

G Start Receive 1,5-Diazaspiro[3.5]nonane 2HCl Check Check Physical State Start->Check Dry Free-flowing powder? Check->Dry Glovebox Transfer to Glovebox (Ar/N2) Dry->Glovebox Yes Lyophilize Azeotropic Drying / Lyophilization Dry->Lyophilize No (Gum/Clumped) Stock Prepare Anhydrous Stock Solution Glovebox->Stock Lyophilize->Glovebox React Proceed to Synthesis Stock->React

Workflow for assessing and handling hygroscopic 1,5-Diazaspiro[3.5]nonane dihydrochloride.

Part 2: Troubleshooting & FAQs

Q1: My 1,5-Diazaspiro[3.5]nonane dihydrochloride arrived as a hard cake or sticky gum instead of a powder. Is the chemical ruined? A1: No, the compound is not chemically degraded; it has simply absorbed water. However, you cannot use it directly. Weighing a deliquesced gum results in massive stoichiometric inaccuracies because up to 20-30% of the mass you are weighing is water . Solution: You must recover the anhydrous salt using azeotropic distillation (see Protocol 1) before proceeding.

Q2: When using this building block in acylation or sulfonylation reactions, my yields are highly variable, and I recover significant amounts of unreacted amine. Why? A2: This is a classic symptom of moisture interference. If your spirocycle contains residual water, the water acts as a competing nucleophile against your electrophile (e.g., acyl chloride or sulfonyl chloride). The water rapidly hydrolyzes the electrophile into a dead-end carboxylic or sulfonic acid, destroying your stoichiometry and leaving the spirocyclic amine unreacted. Solution: Utilize in-situ freebasing with anhydrous bases and molecular sieves (see Protocol 2).

G Water Absorbed H2O Hydrolysis Hydrolysis Reaction Water->Hydrolysis Fail Stoichiometric Imbalance Water->Fail Consumes Reagent Reagent Electrophile (e.g., R-COCl) Reagent->Hydrolysis Coupling Target Amidation Reagent->Coupling Amine 1,5-Diazaspiro[3.5]nonane Amine->Coupling Acid Carboxylic Acid (Waste) Hydrolysis->Acid Product Desired Product Coupling->Product Acid->Fail

Mechanistic pathway showing moisture-induced stoichiometric imbalance during amidation.

Part 3: Quantitative Comparison of Drying Methods

Selecting the correct drying method is critical. Standard vacuum ovens are often insufficient for tightly bound waters of hydration in diamine salts. Below is a data-driven comparison of drying techniques for this specific scaffold based on standard laboratory purification principles .

Drying MethodMechanism of ActionResidual Water (w/w %)Processing TimeThermal Degradation Risk
Azeotropic Distillation (Toluene) Co-evaporation of H₂O/Toluene minimum-boiling azeotrope< 0.1% 4 - 6 hoursLow (110°C, inert atm)
Lyophilization (Freeze-Drying) Sublimation of frozen water under high vacuum0.5 - 1.0%24 - 48 hoursVery Low
Vacuum Oven Drying Thermal evaporation under reduced pressure1.0 - 2.5%12 - 24 hoursModerate (if >60°C)
Desiccator (P₂O₅ / Vacuum) Vapor phase transfer to chemical desiccant2.0 - 5.0%> 72 hoursNone

Part 4: Self-Validating Experimental Protocols

Protocol 1: Recovery of Deliquesced Salt via Azeotropic Distillation

Causality: Toluene forms a minimum-boiling azeotrope with water (boiling at 85°C). By refluxing the wet gum in toluene, water is physically carried out of the reaction flask at a temperature well below the decomposition point of the spirocycle, leaving behind the anhydrous salt.

Step-by-Step Methodology:

  • Setup: Suspend the wet/gummy 1,5-Diazaspiro[3.5]nonane dihydrochloride in anhydrous toluene (10 mL per gram of substrate) in a flame-dried round-bottom flask.

  • Apparatus: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser connected to a nitrogen manifold.

  • Reflux: Heat the suspension to a vigorous reflux (oil bath at 125°C).

  • Monitor: Observe the collection of water droplets at the bottom of the Dean-Stark trap.

  • System Validation Check: The protocol is self-validating. The drying process is complete only when two conditions are met: (A) The volume of water in the trap remains constant for 45 minutes, and (B) The sticky gum in the flask has completely transformed into a finely dispersed, free-flowing white suspension.

  • Isolation: Cool to room temperature. Filter the solid under an argon blanket using a Schlenk frit to prevent re-absorption of atmospheric moisture.

  • Final Drying: Dry the resulting powder under high vacuum (<0.1 mbar) for 12 hours to remove residual toluene.

Protocol 2: Anhydrous In-Situ Freebasing and Acylation

Causality: To react the spirocycle, the dihydrochloride salt must be neutralized. We use N,N-Diisopropylethylamine (DIPEA) because its steric bulk makes it non-nucleophilic, preventing it from reacting with the electrophile, while its basicity is sufficient to deprotonate the spirocycle. Activated molecular sieves are added to sequester any trace moisture released from the crystal lattice during the phase change of freebasing.

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, weigh the anhydrous 1,5-Diazaspiro[3.5]nonane dihydrochloride into a flame-dried Schlenk flask containing a magnetic stir bar and 20% w/w activated 3Å molecular sieves.

  • Solvation: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Inject anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Freebasing: Dropwise, inject 3.0 equivalents of anhydrous DIPEA. (Note: 2.0 eq neutralizes the dihydrochloride salt; the remaining 1.0 eq acts as the acid scavenger for the subsequent coupling).

  • System Validation Check: Stir at room temperature for 30 minutes. The system validates the freebasing via a visual cue: the formation of a fine, dense white precipitate (DIPEA hydrochloride) confirms the successful displacement of HCl from the spirocyclic core.

  • Coupling: Cool the flask to 0°C using an ice bath. Slowly inject your electrophile (e.g., acyl chloride) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

Part 5: References

  • European Patent Office. "SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS - Patent 1790639".

  • PubChem. "Hydroxyamine hydrochloride". National Center for Biotechnology Information.[Link]

  • W.L.F. Armarego, C.L.L. Chai. "Purification of Laboratory Chemicals" (7th Edition). Elsevier, 2013.[Link]

Optimization

Technical Support Center: 1,5-Diazaspiro[3.5]nonane Dihydrochloride Neutralization &amp; Base Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or failed couplings when working with spirocyclic diamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or failed couplings when working with spirocyclic diamines.

Spirocyclic diamines have revolutionized modern medicinal chemistry by acting as conformationally restricted bioisosteres for standard heterocycles like piperazine and morpholine, offering improved aqueous solubility and metabolic stability[1]. Among these, 1,5-Diazaspiro[3.5]nonane (CAS: 1334499-62-5) is a highly valuable scaffold[2]. However, because it is commercially supplied as a robust dihydrochloride salt, it requires precise base optimization to function effectively as a nucleophile. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure complete neutralization and optimal reactivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 1,5-diazaspiro[3.5]nonane dihydrochloride require specific base optimization compared to standard secondary amines? A1: The compound contains two distinct basic centers: an azetidine nitrogen (N1) and a piperidine nitrogen (N5). The dihydrochloride salt strongly sequesters two equivalents of HCl. To fully liberate the free base, a minimum of 2.0 equivalents of base is consumed instantly. However, because both nitrogens are adjacent to the spiro-carbon (C4), they are highly sterically hindered and exhibit depressed nucleophilicity. To drive reactions to completion, an excess of base (typically 3.5–5.0 eq total) is required to maintain a strictly basic microenvironment (pH > 8) and prevent transient re-protonation of the less basic azetidine nitrogen.

Q2: How do I choose between organic and inorganic bases for this scaffold? A2: The choice depends entirely on the reaction mechanism:

  • Amide Couplings: Use soluble organic bases like N,N-Diisopropylethylamine (DIPEA). DIPEA is bulky enough not to compete with the spirocyclic diamine for the activated ester, yet strong enough to neutralize the HCl.

  • Nucleophilic Aromatic Substitution (SNAr): Use inorganic bases like K₂CO₃ or Cs₂CO₃. These heterogeneous bases act as acid scavengers without degrading the electrophile, and the potassium/cesium cations help coordinate and stabilize the transition state in polar aprotic solvents like DMSO.

Section 2: Base Optimization Data & Selection Matrix

To standardize your approach, refer to the following empirically validated base equivalents for 1,5-diazaspiro[3.5]nonane dihydrochloride functionalization:

Reaction TypeRecommended BaseBase EquivalentsOptimal SolventTemperatureYield Expectation
Amide Coupling (HATU) DIPEA3.5 - 4.0 eqDMF or DCM0 °C to RT> 85%
SNAr / Alkylation K₂CO₃ or Cs₂CO₃4.0 - 5.0 eqDMSO or DMF80 - 110 °C70 - 90%
Reductive Amination TEA (Triethylamine)2.0 - 2.5 eqDCE / MeOHRT> 80%
Section 3: Step-by-Step Experimental Methodologies
Protocol A: Amide Coupling via HATU (Self-Validating System)

Causality Check: HATU requires a deprotonated carboxylic acid to form the active ester. If the dihydrochloride salt is not fully neutralized, the coupling reagent will hydrolyze before the hindered spirocyclic amine can attack.

  • Preparation: In an oven-dried vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Pre-activation: Add DIPEA (1.5 eq) and stir at room temperature for 10 minutes to form the active ester.

  • Neutralization: In a separate vial, suspend 1,5-diazaspiro[3.5]nonane dihydrochloride (1.0 eq) in DMF. Add DIPEA (2.5 eq) and sonicate for 5 minutes until a clear solution is obtained (indicating complete free-basing).

  • Coupling: Dropwise add the neutralized diamine solution to the activated ester at 0 °C.

  • Validation: After 2 hours, spot the reaction on TLC or check via LC-MS. If unreacted diamine remains, check the pH of a reaction aliquot on wet pH paper. If pH < 8, the system has drifted acidic; add an additional 0.5 eq of DIPEA to drive completion.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Causality Check: The steric bulk of the spiro-adjacent nitrogens creates a high activation energy barrier. Relying on organic bases at room temperature will result in recovered starting material.

  • Reagent Mixing: Combine the aryl halide (1.0 eq), 1,5-diazaspiro[3.5]nonane dihydrochloride (1.2 eq), and finely milled K₂CO₃ (4.0 eq) in anhydrous DMSO (0.1 M).

  • Thermal Activation: Heat the suspension to 90 °C for 12 hours.

  • Workup & Validation: Cool to room temperature and quench with water. Check the pH of the aqueous layer; it must remain highly basic (pH > 10) to ensure the product is in its free-base form for efficient extraction into EtOAc. If pH < 10, add 1M NaOH before extraction to prevent product loss in the aqueous phase.

Section 4: Troubleshooting Guide

Issue: My LC-MS shows a mass corresponding to the mono-coupled product, but the yield is extremely low (<20%), with mostly unreacted starting material. Root Cause: Under-basification. You likely used exactly 2.0 equivalents of base, which was entirely consumed by the dihydrochloride salt. This leaves no residual base to drive the coupling cycle or neutralize the acid byproduct of the reaction. Solution: Increase DIPEA to a minimum of 3.5 equivalents. Ensure the diamine is pre-neutralized (Protocol A, Step 3) before exposing it to the electrophile.

Issue: I am observing di-alkylation (both N1 and N5 reacting) during my SNAr reaction. Root Cause: The spirocyclic diamine is fully exposed to an excess of a highly reactive electrophile under forcing basic conditions, overcoming the steric hindrance of the second amine. Solution: Exploit the differential reactivity of the scaffold. The N5 (piperidine) nitrogen is generally more accessible and nucleophilic than the N1 (azetidine) nitrogen. Lower the reaction temperature to 60 °C and reduce the base to 3.0 equivalents to kinetically favor mono-substitution at the less hindered nitrogen.

Section 5: Base Optimization Workflow

The following diagram illustrates the logical decision-making process for neutralizing 1,5-diazaspiro[3.5]nonane dihydrochloride based on the intended synthetic transformation.

BaseOptimization Start 1,5-Diazaspiro[3.5]nonane 2HCl Salt Decision Select Reaction Type Start->Decision Amide Amide Coupling (HATU/EDC) Decision->Amide SNAr SNAr / Alkylation Decision->SNAr RedAm Reductive Amination Decision->RedAm BaseAmide Add DIPEA (3.5 - 4.0 eq) Solvent: DMF/DCM Amide->BaseAmide BaseSNAr Add K2CO3 (4.0 - 5.0 eq) Solvent: DMSO/MeCN SNAr->BaseSNAr BaseRedAm Add TEA (2.0 - 2.5 eq) Solvent: DCE/MeOH RedAm->BaseRedAm YieldAmide Check pH > 8 Monitor by LC-MS BaseAmide->YieldAmide YieldSNAr Heat to 80-110°C Monitor Regioselectivity BaseSNAr->YieldSNAr Success Optimized Product Yield BaseRedAm->Success YieldAmide->Success YieldSNAr->Success

Caption: Logical workflow for selecting base equivalents and conditions for 1,5-diazaspiro[3.5]nonane.

References
  • Title: Synthesis of azaspirocycles and their evaluation in drug discovery Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Broadening in Spirocyclic Diamine Dihydrochlorides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often perplexing issue in NMR spectroscopy: the signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often perplexing issue in NMR spectroscopy: the significant peak broadening observed in the spectra of spirocyclic diamine dihydrochlorides. This document will move beyond simple procedural lists to explain the underlying physical and chemical phenomena responsible for these spectral artifacts and provide robust, field-tested protocols to resolve them.

The Core Problem: Why Are My Peaks So Broad?

You've synthesized or received a spirocyclic diamine dihydrochloride, a common scaffold in medicinal chemistry. You prepare your NMR sample, but instead of the sharp, well-resolved spectrum you expect, you are confronted with broad, ill-defined signals that make structural confirmation and analysis impossible. This is a frequent challenge stemming from the unique structural and chemical properties of these molecules.

Peak broadening in NMR is a direct consequence of processes that shorten the transverse relaxation time (T₂) of a nucleus.[1] For molecules like spirocyclic diamine dihydrochlorides, this is not typically due to a single cause but rather a combination of dynamic factors occurring on the NMR timescale (microseconds to seconds). The primary culprits are:

  • Conformational Dynamics : The inherent flexibility of the spirocyclic ring system allows for multiple conformations (e.g., chair-chair, chair-boat) that can interconvert. If the rate of this interconversion is comparable to the frequency difference between the signals of the different conformers, the NMR spectrometer observes an "average" state, resulting in broad peaks.[2][3]

  • Chemical Exchange : The protons on the nitrogen atoms (N-H⁺) are acidic and can exchange with other labile protons, such as those from residual water in the deuterated solvent or even between molecules.[4][5] This process changes the chemical environment of the proton, and if the exchange rate is intermediate, it leads to significant line broadening.[4]

  • Molecular Aggregation : Dihydrochloride salts can have limited solubility or a tendency to form aggregates in solution, especially at higher concentrations.[6][7] Molecules within an aggregate tumble much more slowly in solution, leading to shorter T₂ relaxation times and, consequently, broader NMR signals.[1][6]

The following troubleshooting guide provides a logical workflow to diagnose and resolve these issues.

Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing the cause of peak broadening.

Caption: A logical workflow for troubleshooting broad NMR peaks.

Part 1: Diagnosing and Resolving Conformational Dynamics

Spirocyclic systems are conformationally constrained yet dynamic. The rings can pucker and twist, leading to different spatial arrangements of atoms.

G cluster_slow Slow Exchange (Low Temp) cluster_fast Fast Exchange (High Temp) A Conformer A B Conformer B A->B k_exchange Avg Broadened Signal (Intermediate Exchange) A1 Signal A B1 Signal B Avg1 Sharp Averaged Signal

Caption: Effect of exchange rate on NMR signals.

Experimental Protocol: Variable Temperature (VT) NMR

Variable Temperature (VT) NMR is the most powerful tool for investigating dynamic conformational processes.[8][9][10] By changing the temperature, you alter the rate of interconversion, moving it from the intermediate exchange regime to either a slow or fast exchange regime, both of which result in sharp peaks.

Objective: To determine if peak broadening is due to conformational exchange by altering the rate of interconversion.

Methodology:

  • Sample Preparation: Prepare a sample of your spirocyclic diamine dihydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a Class A NMR tube rated for VT work.[8]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • High-Temperature Series:

    • Increase the temperature in increments of 10-20 K (e.g., to 318 K, 338 K, 358 K).[8]

    • Allow the temperature to equilibrate for at least 10-15 minutes at each step.[8]

    • Acquire a ¹H NMR spectrum at each temperature.

  • Low-Temperature Series (if necessary):

    • Cool the sample in increments of 10-20 K (e.g., to 278 K, 258 K, 238 K).

    • Allow for equilibration and acquire a spectrum at each temperature.

Data Interpretation:

Temperature ChangeObservationInterpretationAction
Increase Peaks become progressively sharper, eventually coalescing into a single set of well-resolved signals.The process is in the fast exchange regime. You have overcome the energy barrier to interconversion.[3][10]Report the high-temperature spectrum as it represents the time-averaged structure.
Decrease Broad peaks resolve into two or more distinct sets of sharp signals.The process is in the slow exchange regime. You have "frozen out" the individual conformers.[3][9]Report the low-temperature spectrum and analyze the individual conformers present.
No Change Peaks remain broad across the entire temperature range.Conformational exchange is likely not the primary cause of broadening. Proceed to Part 2.-

Part 2: Addressing Chemical Exchange Phenomena

The ammonium protons (N-H⁺) of your dihydrochloride salt are exchangeable.[11] Their exchange with residual water or other labile protons in the solvent is a very common cause of peak broadening, particularly for the N-H signals themselves and any adjacent protons.[4][5][12]

G Proton-Deuterium Exchange Compound R₃N-H⁺ Exchanged R₃N-D⁺ Compound->Exchanged k_fwd D2O D₂O HOD HOD Exchanged->Compound k_rev

Caption: Equilibrium of proton-deuterium exchange.

Experimental Protocol: Solvent Study and D₂O Exchange

The key to mitigating chemical exchange is to control the environment of the labile protons. This can be achieved by choosing an appropriate solvent and by confirming the exchangeable nature of the protons.

Objective: To minimize proton exchange with the solvent and confirm the identity of exchangeable proton signals.

Methodology:

  • Choose an Aprotic Solvent: If you are using a protic solvent like methanol-d₄ (CD₃OD), proton exchange is highly likely. Prepare a new sample in a dry, aprotic solvent such as DMSO-d₆, acetonitrile-d₃ (CD₃CN), or chloroform-d (CDCl₃).[11][13]

    • Rationale: Aprotic solvents do not have exchangeable protons themselves, thus reducing the rate of intermolecular proton exchange.[11] DMSO-d₆ is particularly effective as it is a good solvent for polar hydrochloride salts and is hygroscopic, but when dry, it slows exchange significantly.[5]

  • Ensure Solvent Dryness: Use a fresh, sealed ampule of high-quality deuterated solvent. If using a bottle that has been opened previously, consider drying it over activated molecular sieves.[5]

  • Perform D₂O Exchange (Confirmation):

    • Acquire a ¹H NMR spectrum of your sample in an aprotic solvent (e.g., DMSO-d₆).

    • Add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum.

Data Interpretation:

ExperimentObservationInterpretationAction
Switch to Dry Aprotic Solvent All peaks, especially those near the amine centers, become significantly sharper.Solvent-mediated proton exchange was a major contributor to broadening.Use the dry aprotic solvent for all further NMR analysis.
D₂O Exchange The broad N-H⁺ signals diminish or disappear completely.[5][14]This confirms that the broad signals are from exchangeable protons.You have successfully identified the labile protons. This is a confirmatory experiment, not a solution.

Part 3: Investigating Aggregation and Solubility

Spirocyclic diamine dihydrochlorides, being salts, can exhibit concentration-dependent aggregation or have poor solubility, both of which lead to broad lines.[6][15]

Experimental Protocol: Concentration Series

A simple way to test for aggregation is to analyze the sample at different concentrations.

Objective: To determine if intermolecular aggregation is contributing to peak broadening.

Methodology:

  • Prepare a Concentrated Sample: Prepare a sample at a typical concentration (e.g., 10-20 mg in 0.6 mL of solvent). Acquire a ¹H NMR spectrum.

  • Dilute the Sample: Dilute the sample by a factor of 5 or 10. You can do this by taking a portion of the original solution and adding more deuterated solvent, or by preparing a fresh, less concentrated sample.

  • Acquire a New Spectrum: Acquire a ¹H NMR spectrum of the diluted sample, ensuring you increase the number of scans to compensate for the lower concentration and maintain a good signal-to-noise ratio.

Data Interpretation:

ExperimentObservationInterpretationAction
Dilution All peaks in the spectrum become significantly sharper.The compound was likely aggregating at the higher concentration.[6] Slower molecular tumbling in the aggregated state caused the broadening.Perform all NMR experiments at the lower, non-aggregating concentration.
Dilution No significant change in peak width is observed.Aggregation is not the primary cause of the observed broadening.Re-evaluate the data from the VT-NMR and solvent studies.

Frequently Asked Questions (FAQs)

Q1: I see broad signals for my amine protons, but the rest of the molecule's signals are sharp. What does this mean?

A: This is a classic sign of chemical exchange.[4][5] The N-H⁺ protons are exchanging with the environment (e.g., trace water) at an intermediate rate, causing their signals to broaden specifically. The carbon-bound protons of the spirocyclic core are not exchangeable and thus remain sharp. A D₂O exchange experiment will confirm this; the broad N-H⁺ signals should disappear.[14]

Q2: Can I use 2D NMR to solve this problem?

A: Yes, 2D NMR can be extremely helpful, especially when 1D spectra are crowded or broad.[16][17]

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons (or nitrogens). Even if a proton signal is broad and buried in the 1D spectrum, it may still give a visible, albeit potentially broad, correlation in the 2D spectrum, which is spread out over a much wider carbon chemical shift range.[17][18] This can help you assign the proton's location.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between J-coupled protons. It can help trace the connectivity through the carbon skeleton, even if some peaks are broad.

Q3: How do I definitively differentiate between conformational exchange and chemical exchange?

A: Variable Temperature (VT) NMR is the key differentiator.

  • Conformational exchange is an intramolecular process. Changing the temperature will almost always have a dramatic and predictable effect, leading to either sharpening at high temperatures (fast exchange) or the appearance of multiple sharp species at low temperatures (slow exchange).[3][9]

  • Chemical exchange is often intermolecular and highly dependent on the solvent environment.[11] While temperature can affect its rate, the most dramatic improvement will be seen when you switch to a dry, aprotic solvent, which directly suppresses the exchange pathway.[13] If your peaks sharpen significantly in dry DMSO-d₆ but were broad in CD₃OD at the same temperature, chemical exchange is the dominant issue.

Q4: My baseline is rolling and distorted. Is this related to peak broadening?

A: Not directly, but it often accompanies samples with poor solubility. A rolling baseline can be a sign that your sample is not fully dissolved or has started to precipitate, which will certainly cause peak broadening.[5] Always ensure your sample is fully dissolved. If solubility is an issue, gentle warming or sonication of the NMR tube may help. If the problem persists, you may need to try a different solvent.

References
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  • Pellizzaro-Rocha, K. J., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Zhou, G., & Yan, R. (2021). Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. American Journal of Organic Chemistry. Retrieved from [Link]

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  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

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  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Rankin, A. G. M., et al. (2019). Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Williams, J. K., et al. (2015). Aromatic spectral editing techniques for magic-angle-spinning solid-state NMR spectroscopy of uniformly 13C-labeled proteins. Solid State Nuclear Magnetic Resonance. Retrieved from [Link]

  • Terne, F. (2018). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Lund University Publications. Retrieved from [Link]

  • Malo, J., et al. (2010). An NMR study of macromolecular aggregation in a model polymer-surfactant solution. The Journal of Chemical Physics. Retrieved from [Link]

  • Gumanov, G. L., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Alm-Eldeen, A. A., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for 1,5-Diazaspiro[3.5]nonane N-derivatization

Welcome to the Technical Support Center for Spirocyclic Scaffold Functionalization. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclic Scaffold Functionalization. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the N-derivatization of 1,5-Diazaspiro[1]nonane .

Spirocyclic diamines featuring fused four- and six-membered rings are highly valued in modern drug discovery as conformationally restricted bioisosteres for piperazines and diazepanes, offering improved pharmacokinetic (ADME) profiles and novel exit vectors [1, 2]. However, the unique fusion of an azetidine ring (N1) and a piperidine ring (N5) at a single spiro carbon creates a complex reactivity landscape governed by competing steric and electronic factors.

Part 1: Mechanistic Causality & Reactivity Profiling

To successfully derivatize 1,5-diazaspiro[1]nonane, one must understand the fundamental dichotomy between its two nitrogen atoms. The spiro-fusion dictates that N-derivatization is rarely a simple matter of stoichiometry; it is a battle between kinetic accessibility and thermodynamic basicity .

  • The N1 Position (Azetidine): The four-membered ring is nearly planar, exposing the nitrogen lone pair. This makes N1 kinetically highly accessible. However, the increased s-character of the exocyclic bonds in the strained ring slightly depresses its basicity compared to a standard secondary amine.

  • The N5 Position (Piperidine): Residing in a six-membered chair conformation, N5 is thermodynamically more basic. However, it is severely sterically hindered by the adjacent spiro center and the axial hydrogens of the piperidine ring.

Table 1: Physicochemical & Reactivity Profile of 1,5-Diazaspiro[1]nonane

PropertyN1 Position (Azetidine)N5 Position (Piperidine)Causality / Impact on Synthesis
Ring System 4-membered6-memberedDictates ring strain and spatial geometry [1].
Estimated pKa ~10.4~11.2N5 is preferentially protonated in buffered systems.
Steric Environment Low HindranceHigh HindranceN1 reacts exponentially faster with bulky electrophiles.
Kinetic Reactivity Primary Target (Fast)Secondary Target (Slow)Kinetic control (low temp) yields selective N1 products.
Chemical Stability Vulnerable to ring-openingHighly stableN1 requires mild electrophiles to prevent degradation.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to selectively protect the N1 position, but I keep getting a mixture of N1-protected, N5-protected, and di-protected products. How do I achieve strict regioselectivity? A: You are likely operating under conditions that allow thermodynamic equilibration or using an electrophile that is too small (e.g., methyl iodide). To achieve >95% regioselectivity for N1, you must exploit kinetic control . Use a bulky electrophile like Di-tert-butyl dicarbonate (Boc₂O) and drop the temperature to -78 °C. The steric bulk of Boc₂O will clash with the axial protons of the piperidine ring, making N5 acylation kinetically forbidden at low temperatures. Furthermore, use 0.95 equivalents of the electrophile to starve the reaction and prevent over-protection.

Q2: During the acylation of the azetidine nitrogen (N1) using an acyl chloride, my LCMS shows a mass corresponding to the addition of the acyl group PLUS a chlorine atom (+36 Da). What is happening? A: You are observing azetidine ring-opening . The four-membered ring is highly strained [1]. When you use a harsh electrophile like an acyl chloride, the initial N-acylation forms a highly reactive, strained azetidinium intermediate. The expelled chloride counterion acts as a nucleophile, attacking the adjacent carbon and irreversibly cleaving the spirocyclic core to relieve ring strain. Fix: Switch your electrophile from an acyl chloride to an acid anhydride, or use a carboxylic acid with a mild coupling reagent (e.g., HATU) and a non-nucleophilic base like DIPEA.

Q3: I need to alkylate the N5 (piperidine) position, but direct alkylation with alkyl halides gives abysmal yields (<10%). How can I drive this reaction? A: The N5 position is too sterically hindered for efficient SN2 alkylation; the transition state energy is simply too high. Instead of direct alkylation, use reductive amination . The formation of the flat iminium ion intermediate relieves the steric crowding at the N5 position, allowing the hydride source (e.g., NaBH(OAc)₃) to attack efficiently. Note: You must protect N1 first, as N1 will outcompete N5 for the aldehyde.

Q4: I cannot track my reaction progress. My TLC plates are blank under UV light. How do I monitor this? A: 1,5-Diazaspiro[1]nonane lacks a UV chromophore (no aromatic rings or conjugated systems). You must use chemical stains for TLC (Ninhydrin for primary/secondary amines, or Iodine vapor). For instrumental monitoring, standard UV-HPLC will fail. You must use LCMS equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), monitoring the Total Ion Chromatogram (TIC) for the specific [M+H]+ masses.

Part 3: Mechanistic & Workflow Visualizations

Regioselectivity Start 1,5-Diazaspiro[3.5]nonane N1 Target N1 (Azetidine) Less Steric Bulk, Lower pKa Start->N1 Kinetic Pathway N5 Target N5 (Piperidine) Higher Steric Bulk, Higher pKa Start->N5 Thermodynamic Pathway Cond1 Kinetic Control - Low Temp (-78°C) - Bulky Electrophile (Boc2O) N1->Cond1 Cond2 Thermodynamic / Indirect - Protect N1 First - Reductive Amination N5->Cond2

Decision tree for regioselective N-derivatization of 1,5-diazaspiro[1]nonane.

RingOpening A N1-Acylation Attempt B Azetidinium Intermediate (Highly Strained) A->B Harsh Conditions (Acyl Chlorides, Heat) E Stable N1-Acyl Product A->E Mild Conditions (Anhydrides, -78°C) C Nucleophilic Attack (e.g., Cl⁻ from Acyl Chloride) B->C Relief of Ring Strain D Ring-Opened Degradant (Loss of Spiro Core) C->D

Mechanistic pathway of azetidine ring-opening degradation under harsh conditions.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Boc Protection (Kinetic Control)

This protocol utilizes steric bulk and low temperature to selectively protect the azetidine nitrogen, leaving the piperidine nitrogen free for subsequent orthogonal derivatization.

  • Preparation: Dissolve 1,5-diazaspiro[1]nonane (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Causality: Low thermal energy prevents the bulky electrophile from overcoming the activation energy barrier required to attack the sterically hindered N5 position.

  • Electrophile Addition: Dissolve Boc₂O (0.95 eq, 9.5 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes via a syringe pump. Self-Validation: Using sub-stoichiometric Boc₂O ensures complete consumption of the electrophile, preventing di-protection.

  • Reaction & Monitoring: Stir at -78 °C for 2 hours. Monitor via LCMS-ELSD.

    • Expected MS Marker: Disappearance of starting material [M+H]⁺ 127.1; appearance of product peak at [M+H]⁺ 227.2.

  • Quench & Isolate: Quench the reaction at -78 °C with saturated aqueous NaHCO₃ (20 mL). Allow to warm to room temperature. Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, gradient of 0-10% Methanol in DCM with 1% NH₄OH to elute the highly polar amine).

Protocol B: N5-Alkylation via Reductive Amination

Assuming N1 is protected (e.g., product from Protocol A), this method overcomes the steric hindrance of the piperidine ring by utilizing a flat iminium intermediate.

  • Iminium Formation: Dissolve tert-butyl 1,5-diazaspiro[1]nonane-1-carboxylate (1.0 eq, 5 mmol) and the target aliphatic aldehyde (1.1 eq, 5.5 mmol) in anhydrous 1,2-Dichloroethane (DCE, 25 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq, 7.5 mmol). Stir at room temperature for 2 hours. Causality: The acid acts as a catalyst to dehydrate the hemiaminal intermediate, driving the equilibrium toward the flat iminium ion, which bypasses the steric bulk of the chair conformation.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 7.5 mmol), in small portions over 15 minutes. Stir for an additional 12 hours at room temperature.

  • In-Process Control: Pull a 10 µL aliquot, dilute in Methanol, and inject into LCMS.

    • Expected MS Marker: Appearance of the target mass[M(N1-Boc)+R+H]⁺. Absence of the unalkylated starting mass [M+H]⁺ 227.2.

  • Workup: Quench carefully with 1N NaOH (20 mL) to neutralize the acetic acid and break down boron complexes. Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

Part 5: References

  • Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.[Link]

  • Chernykh, A. V.; Radchenko, D. S.; Grygorenko, O. O.; Daniliuc, C. G.; Volochnyuk, D. M.; Komarov, I. V. "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[2]heptane Scaffold." The Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Epimerization in Spirocyclic Diamine Synthesis &amp; Scale-Up

Welcome to the Technical Support Center for spirocyclic diamine synthesis. Spirocyclic diamines are highly valued in modern drug discovery for their rigid, three-dimensional architectures, which often confer improved phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic diamine synthesis. Spirocyclic diamines are highly valued in modern drug discovery for their rigid, three-dimensional architectures, which often confer improved physicochemical properties and target selectivity compared to flat heterocycles[1]. However, the presence of stereocenters adjacent to amines or carbonyls makes these scaffolds highly susceptible to epimerization.

This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maintain stereochemical integrity during the synthesis and scale-up of spirocyclic diamines.

Troubleshooting Guide & FAQs

Q1: Why does my spirocyclic diamine intermediate maintain its stereocenter in the lab, but epimerize drastically during a 10 kg scale-up? Causality: The root cause is the disparity in heat transfer and dosing times between bench and plant scales. In a 100 mg lab reaction, reagent addition takes seconds, and the reaction reaches completion rapidly. On a 10 kg scale, dosing highly reactive or basic reagents can take hours to manage exotherms. If your intermediate contains an acidic α -proton (e.g., adjacent to a lactam carbonyl or an iminium ion), prolonged exposure to basic conditions (like DIPEA or Et₃N) shifts the thermodynamic equilibrium toward an enolate or enamine intermediate. Upon non-selective reprotonation, the stereocenter is scrambled, leading to epimerization[2].

Q2: I am functionalizing a spirocycle via amide bond formation. Which coupling reagents minimize epimerization? Causality: Traditional uronium (HATU) or carbodiimide (EDC) coupling reagents require strong organic bases (e.g., DIPEA, NMM) to activate the carboxylic acid. These bases readily abstract the α -proton of racemization-prone substrates. Solution: Switch to T3P (n-propanephosphonic acid anhydride) combined with pyridine . Pyridine is a significantly weaker base than DIPEA, and T3P forms a highly reactive intermediate that drives the coupling kinetics faster than the rate of α -proton abstraction. Process chemistry teams (such as those at Pfizer) have demonstrated that T3P/pyridine can reduce epimerization from ~15% to <1.5% on a >20 kg scale[3].

Q3: How can I control the stereocenter during the reductive amination of spirocyclic ketones? Causality: During reductive amination, the intermediate iminium ion exists in equilibrium with its enamine tautomer. If the adjacent carbon is a stereocenter, this tautomerization destroys the stereochemistry[4]. Solution: Decouple the imine formation from the reduction step. Pre-form the imine under mildly acidic, dehydrating conditions (e.g., using Ti(OiPr)₄) at low temperatures. Once the imine is fully formed and validated via in-process monitoring, introduce a mild, selective reducing agent like NaBH(OAc)₃ at 0 °C to trap the imine before enamine tautomerization can occur.

Q4: Does the choice of solvent impact the epimerization rate of these rigid scaffolds? Causality: Yes, significantly. Polar aprotic solvents like DMF or NMP stabilize the anionic enolate intermediate through strong solvation, thereby lowering the activation energy for α -proton abstraction[5]. Solution: Transitioning to less polar solvents, such as Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF), suppresses the stabilization of the enolate pathway while maintaining sufficient solubility for scale-up operations.

Mechanistic Pathways of Epimerization

The diagram below illustrates the divergent pathways between conventional base-catalyzed coupling (which leads to epimerization) and the optimized T3P-mediated coupling.

Epimerization_Mechanism Start Spirocyclic Substrate (Chiral Alpha-Carbon) Base Strong Base (e.g., DIPEA) Start->Base Conventional T3P T3P + Pyridine (Mild Activation) Start->T3P Optimized Enolate Enolate / Enamine Intermediate Base->Enolate Alpha-H Abstraction Reprotonation Non-selective Reprotonation Enolate->Reprotonation Epimer Epimerized Product (Loss of ee/dr) Reprotonation->Epimer DirectCoupling Rapid Amide Formation T3P->DirectCoupling Fast Kinetics PureProduct Stereopure Spirocycle (>99% ee) DirectCoupling->PureProduct

Caption: Mechanistic divergence: Base-induced enolate formation vs. rapid T3P-mediated kinetic trapping.

Quantitative Data: Reagent Impact on Epimerization

The following table summarizes the impact of various coupling conditions on the epimerization rate of highly sensitive spirocyclic and peptide-like intermediates during scale-up[3],[5].

Coupling ReagentBase AdditiveSolventTemperatureEpimerization Rate (%)Isolated Yield (%)
HATUDIPEA (3.0 eq)DMF25 °C15.0 - 20.082
EDC·HCl / HOBtNMM (3.0 eq)DCM25 °C8.0 - 12.085
PyBOPEt₃N (3.0 eq)THF25 °C10.0 - 15.078
T3P (50% in EtOAc) Pyridine (3.0 eq) EtOAc 0 °C < 1.5 95

Self-Validating Protocol: Kilo-Scale T3P-Mediated Amide Coupling

To ensure trustworthiness and reproducibility, this protocol integrates self-validating In-Process Controls (IPCs). Proceed to the next step only when the validation criteria are met.

Objective: Couple a racemization-prone carboxylic acid to a spirocyclic diamine core with <1.5% epimerization.

Step 1: Reactor Preparation & Dehydration

  • Charge the reactor with Ethyl Acetate (10 volumes relative to the limiting reagent).

  • Validation Checkpoint 1 (Moisture): Perform a Karl Fischer (KF) titration. The water content must be <0.05% . Causality: Excess water will hydrolyze the T3P reagent, halting the reaction and leaving unreacted starting material exposed to the base.

Step 2: Substrate & Base Addition

  • Charge the carboxylic acid (1.0 eq) and the spirocyclic diamine (1.05 eq) into the reactor.

  • Add Pyridine (3.0 eq) under continuous agitation (150 rpm).

  • Cool the reactor jacket to -5 °C until the internal temperature stabilizes at 0 °C.

Step 3: Controlled T3P Dosing

  • Begin dosing T3P (50% w/w in EtOAc, 1.2 eq) via an addition funnel or dosing pump.

  • Validation Checkpoint 2 (Thermal Control): Monitor the internal temperature. The exotherm must not exceed 5 °C. If the internal temperature reaches 5 °C, pause dosing until it returns to 0 °C. Causality: Temperature spikes exponentially increase the rate of α -proton abstraction relative to the coupling rate.

Step 4: Reaction Monitoring

  • Once dosing is complete, maintain the reaction at 0 °C for 2 hours.

  • Validation Checkpoint 3 (Conversion): Pull a sample for HPLC analysis. The conversion of the limiting reagent must be >98% . If incomplete, agitate for an additional 1 hour.

Step 5: Aqueous Quench & Isolation

  • Quench the reaction by slowly adding 1M aqueous HCl (5 volumes) while maintaining the internal temperature below 10 °C.

  • Separate the phases. The T3P byproducts are entirely water-soluble and will partition into the aqueous layer[3].

  • Wash the organic layer with saturated aqueous NaHCO₃ (3 volumes) and brine (3 volumes).

  • Validation Checkpoint 4 (Chiral Purity): Perform chiral HPLC on the organic layer. The epimer ratio must be <1.5% .

  • Concentrate the organic layer and crystallize the product to achieve >99% stereopurity.

ScaleUp_Workflow Step1 1. Reactor Prep Dry EtOAc / Pyridine Step2 2. Substrate Addition Acid & Spirocycle Step1->Step2 Step3 3. T3P Dosing Controlled at 0°C Step2->Step3 Step4 4. Reaction Monitoring HPLC for Conversion Step3->Step4 Step5 5. Aqueous Quench HCl / Phase Sep Step4->Step5 Step6 6. Crystallization Stereopure Isolation Step5->Step6

Caption: Self-validating scale-up workflow for the T3P-mediated coupling of spirocyclic diamines.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters - ACS Publications URL
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL
  • Epimerisation in Peptide Synthesis Source: MDPI / PMC - NIH URL

Sources

Optimization

Technical Support Center: HPLC Method Development for 1,5-Diazaspiro[3.5]nonane Reactions

Welcome to the Analytical Diagnostic Hub. As a Senior Application Scientist, I have designed this support center to address the specific physicochemical challenges of analyzing 1,5-Diazaspiro[3.5]nonane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Diagnostic Hub. As a Senior Application Scientist, I have designed this support center to address the specific physicochemical challenges of analyzing 1,5-Diazaspiro[3.5]nonane. This spirocyclic diamine is highly polar, strongly basic, and lacks a UV-absorbing chromophore, making standard Reversed-Phase (RP) HPLC with UV detection ineffective.

This guide provides field-proven causality, troubleshooting workflows, and self-validating protocols to ensure robust reaction monitoring.

Part 1: Diagnostic Hub (FAQs & Troubleshooting)

Q1: Why is 1,5-Diazaspiro[3.5]nonane invisible on my standard UV detector at 254 nm?

Causality: 1,5-Diazaspiro[3.5]nonane is an aliphatic spirocyclic compound 1. It lacks an extended conjugated π -electron system or aromatic rings, meaning it cannot absorb UV light at standard wavelengths. Solution: You must bypass optical detection and use a universal mass-based detector such as a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) 2. CAD measures the charge transferred to particles formed after the mobile phase is evaporated; because the spirocyclic amine is non-volatile, it forms particles efficiently and yields a uniform response [[3]](). If UV is your only option, pre-column derivatization is mandatory 4.

Q2: Why does my starting material elute at the void volume ( t0​ ) on a C18 column?

Causality: Highly polar, basic amines are too hydrophilic to partition into the hydrophobic stationary phase of a standard C18 column 5. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. Retention is driven by the analyte partitioning into a water-enriched layer adsorbed on the silica surface, supplemented by electrostatic interactions between the protonated amine and the stationary phase 6.

Q3: I switched to HILIC, but I am experiencing severe peak tailing. How do I fix this?

Causality: Peak tailing for basic amines in HILIC is usually caused by uncontrolled secondary ion-exchange interactions with strongly acidic, unshielded residual silanol groups on the silica surface. Solution: Introduce a volatile buffer like Ammonium Formate (10–20 mM) and adjust the aqueous portion to pH 3.0–5.0. This ensures the silanols are partially protonated (reducing their negative charge) while maintaining mobile phase volatility required for CAD/MS compatibility 6.

Part 2: Visual Workflows & Logic Maps

AnalyticalStrategy Start 1,5-Diazaspiro[3.5]nonane Reaction Mixture CheckDet Is CAD, ELSD, or MS available? Start->CheckDet Direct Direct Analysis (CAD/MS) CheckDet->Direct Yes Deriv Pre-Column Derivatization (e.g., Fmoc-Cl) CheckDet->Deriv No (UV Only) HILIC HILIC Separation (Amide/Silica Column) Direct->HILIC RP Reversed-Phase Separation (C18 Column) Deriv->RP Result1 Quantify Intermediates & Products HILIC->Result1 Result2 Quantify Derivatized Products (UV 254nm) RP->Result2

HPLC method decision tree for 1,5-Diazaspiro[3.5]nonane based on detector availability.

HILICTroubleshooting Issue Issue: Poor Retention or Peak Tailing Cause1 Low Organic Content (<70% ACN) Issue->Cause1 Cause2 Secondary Silanol Interactions Issue->Cause2 Fix1 Increase ACN % in Mobile Phase Cause1->Fix1 Fix2 Add Ammonium Formate Buffer (pH 3-5) Cause2->Fix2 Optimal Sharp, Retained Peaks Fix1->Optimal Fix2->Optimal

Troubleshooting workflow for resolving poor retention and peak tailing in HILIC separations.

Part 3: Data Presentation & Method Comparisons

Table 1: Comparison of Analytical Approaches for Spirocyclic Amines

ParameterDirect HILIC-CAD (Recommended)Pre-Column Derivatization (RP-UV)
Column Chemistry Bare Silica, Amide, or ZwitterionicC18 or C8 Reversed-Phase
Detection Mechanism Universal mass/charge transfer 3Optical absorbance (UV/Vis)
Sample Prep Time < 5 minutes (Dilute & Shoot)30–60 minutes (Reaction + Quench)
Mobile Phase High Acetonitrile (>70%), Volatile BufferHigh Water, Non-volatile buffers allowed
Quantitative Linearity Non-linear (requires logarithmic transformation)Linear (Beer-Lambert Law)

Part 4: Standardized Experimental Protocols

Protocol A: Direct Analysis via HILIC-CAD (Self-Validating System)

This protocol relies on partitioning the highly polar 1,5-Diazaspiro[3.5]nonane into an aqueous layer on a silica column, followed by universal detection.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Crucial for reproducible partitioning).

  • Detector: CAD (Evaporator temperature set to 35 °C to preserve semi-volatile intermediates).

Step 3: Gradient Execution (Table 2)

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.05%95%Initial
1.05%95%Isocratic hold
6.040%60%Linear
8.040%60%Wash
8.15%95%Re-equilibration
12.05%95%End

Step 4: Sample Preparation & Injection

  • Quench the reaction aliquot and dilute 1:10 in 90% Acetonitrile . Critical Causality: Injecting HILIC samples in highly aqueous diluents disrupts the stationary phase water layer, causing peak splitting.

  • Inject 1.0 µL.

Step 5: System Suitability Validation

  • Acceptance Criteria: The method is valid only if the tailing factor ( Tf​ ) for 1,5-Diazaspiro[3.5]nonane is ≤1.5 , and the resolution ( Rs​ ) between the starting material and the primary reaction product is ≥2.0 .

Protocol B: Pre-Column Derivatization for UV Detection

If CAD/MS is unavailable, the secondary amines of 1,5-Diazaspiro[3.5]nonane must be tagged with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) [[4]]().

Step 1: Reagent Preparation

  • Prepare 10 mM Fmoc-Cl in anhydrous Acetonitrile.

  • Prepare 100 mM Borate buffer, pH 8.5.

Step 2: Derivatization Reaction

  • Mix 100 µL of the reaction sample with 400 µL of Borate buffer.

  • Add 500 µL of Fmoc-Cl reagent.

  • Vortex and incubate at room temperature for 20 minutes.

Step 3: Quenching

  • Add 100 µL of 100 mM Glycine to consume excess Fmoc-Cl. Incubate for 5 minutes.

Step 4: RP-HPLC Execution

  • Column: C18 (4.6 x 150 mm, 3 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 265 nm.

  • System Suitability: Ensure the Fmoc-OH byproduct peak (hydrolyzed reagent) does not co-elute with the derivatized 1,5-Diazaspiro[3.5]nonane ( Rs​≥1.5 ).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metabolic Stability of 1,5-Diazaspiro[3.5]nonane and Flat Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. A critical determinant of a drug c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. A critical determinant of a drug candidate's success is its metabolic stability, which dictates its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides an in-depth comparative analysis of the metabolic stability of 1,5-diazaspiro[3.5]nonane, a three-dimensional spirocyclic scaffold, and traditional flat aromatic diamines. By examining their intrinsic structural differences and susceptibility to metabolic enzymes, we aim to provide a rationale for the strategic incorporation of spirocyclic motifs in drug design to enhance metabolic robustness.

The Imperative for Metabolic Stability in Drug Design

The metabolic fate of a drug is primarily governed by the action of drug-metabolizing enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I metabolism.[2][3][4] These enzymes, predominantly located in the liver, catalyze oxidative biotransformations that functionalize xenobiotics for subsequent Phase II conjugation and excretion.[2][5] However, this metabolic machinery can also be a liability, leading to rapid clearance of a drug from the body or the formation of reactive metabolites with toxicological consequences.[6] Consequently, designing drug candidates with inherent resistance to metabolism is a key objective in medicinal chemistry.

The Tale of Two Scaffolds: 1,5-Diazaspiro[3.5]nonane vs. Flat Aromatic Diamines

The choice of a core scaffold can profoundly influence a molecule's metabolic fate. Here, we compare the structural and metabolic characteristics of 1,5-diazaspiro[3.5]nonane and flat aromatic diamines.

1,5-Diazaspiro[3.5]nonane: A Three-Dimensional Fortress

1,5-Diazaspiro[3.5]nonane belongs to a class of spirocyclic compounds that have gained significant traction in drug discovery as bioisosteric replacements for traditional ring systems.[7][8] Its key features include:

  • sp³-Rich Three-Dimensionality: The spirocyclic nature of 1,5-diazaspiro[3.5]nonane imparts a rigid, three-dimensional geometry. This "escape from flatland" is a widely recognized strategy to improve physicochemical and pharmacokinetic properties.

  • Reduced Susceptibility to CYP450 Metabolism: The C-H bonds in the sp³-hybridized framework of 1,5-diazaspiro[3.5]nonane are generally less susceptible to oxidative metabolism by CYP450 enzymes compared to the electron-rich C-H bonds of aromatic systems.

  • Bioisosteric Replacement: The 1,5-diazaspiro[3.5]nonane scaffold can serve as a bioisostere for more metabolically labile moieties, such as piperazines, which are themselves often used to replace aromatic rings.[8]

Flat Aromatic Diamines: A Vulnerable Plane

Flat aromatic diamines, such as phenylenediamine, are common building blocks in medicinal chemistry. However, their planar, electron-rich nature presents several metabolic liabilities:

  • Susceptibility to Oxidation: The aromatic ring is prone to hydroxylation by CYP450 enzymes.

  • N-Oxidation and Reactive Metabolites: The amino groups can undergo N-oxidation to form N-hydroxy derivatives, which can be further converted to reactive electrophilic intermediates capable of binding to macromolecules like DNA and proteins, a potential source of toxicity.[6]

  • Peroxidase-Mediated Metabolism: Aromatic amines can also be metabolized by peroxidases, leading to the formation of radical species that can contribute to cellular damage.[9]

  • N-Acetylation: While not a CYP450-mediated pathway, N-acetylation is a common metabolic route for aromatic amines, which can influence their clearance and potential for toxicity.[10]

Unveiling the Metabolic Pathways: A Mechanistic Look

The metabolic pathways of these two classes of compounds are expected to differ significantly.

Metabolism of 1,5-Diazaspiro[3.5]nonane

Direct metabolic studies on 1,5-diazaspiro[3.5]nonane are not extensively reported in the public domain. However, based on the general principles of drug metabolism and data from closely related analogues, we can anticipate the following:

  • Primary Resistance to CYP450 Oxidation: The saturated hydrocarbon backbone is expected to be relatively resistant to CYP450-mediated oxidation.

  • Potential for N-Dealkylation (if substituted): If the nitrogen atoms are substituted with alkyl groups, N-dealkylation could be a potential metabolic pathway.

  • Glucuronidation: The secondary amine functionalities could be susceptible to Phase II conjugation, such as glucuronidation.

A study on derivatives of the closely related 2,7-diazaspiro[3.5]nonane scaffold demonstrated high metabolic stability in both human and mouse liver microsomes, supporting the notion that this spirocyclic core is inherently robust.[11]

Metabolism of Flat Aromatic Diamines

The metabolism of aromatic diamines is more complex and can lead to a variety of products, some with toxicological implications.

  • CYP450-Mediated Ring Hydroxylation: The aromatic ring can be hydroxylated at various positions.

  • N-Acetylation: As demonstrated with p-phenylenediamine, N-acetylation can be a significant metabolic pathway.[10] Interestingly, one study found a lack of evidence for the metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes.[10]

  • N-Hydroxylation and Formation of Reactive Species: For many aromatic amines, N-hydroxylation is a critical activation step that can lead to the formation of carcinogenic and mutagenic intermediates.[6]

  • Peroxidase-Catalyzed Radical Formation: Peroxidases can catalyze the formation of N-centered radicals from aromatic amines, a process that can be enhanced by the presence of other diamines and polyamines.[9]

Experimental Data: A Comparative Overview

Compound ClassRepresentative ScaffoldPrimary Metabolic PathwaysExpected Metabolic StabilityKey References
Spirocyclic Diamine 1,5-Diazaspiro[3.5]nonaneLikely resistant to CYP450 oxidation; potential for N-dealkylation and glucuronidation.High[11]
Flat Aromatic Diamine PhenylenediamineN-acetylation; potential for N-hydroxylation and ring hydroxylation (for other aromatic amines).Variable to Low[6][9][10]

Experimental Protocols for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of novel compounds incorporating these scaffolds, the following in vitro assay is a standard in the pharmaceutical industry.

In Vitro Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are a rich source of CYP450 enzymes.[12][13]

Materials and Reagents:

  • Pooled human liver microsomes (HLM)

  • Test compounds (1,5-diazaspiro[3.5]nonane and aromatic diamine analogues)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO) and then dilute to the final concentration in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution to each well.

    • Add the test compound solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing the Concepts

Experimental Workflow for Microsomal Stability Assay

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents (Microsomes, NADPH, Compounds) mix Mix Microsomes and Compound reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add NADPH to Initiate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Structural Comparison and Metabolic Vulnerability

Metabolism cluster_spiro 1,5-Diazaspiro[3.5]nonane cluster_aromatic Flat Aromatic Diamine spiro sp³-Rich 3D Structure spiro_metabolism High Metabolic Stability (Resistant to CYP450) spiro->spiro_metabolism Leads to aromatic Planar, Electron-Rich Structure aromatic_metabolism Metabolic Liabilities: - Ring Hydroxylation - N-Acetylation - N-Oxidation (Reactive Metabolites) aromatic->aromatic_metabolism Leads to

Caption: Structural differences leading to varied metabolic fates.

Conclusion and Future Perspectives

The strategic replacement of flat aromatic diamines with three-dimensional spirocyclic scaffolds like 1,5-diazaspiro[3.5]nonane represents a promising approach to engineer drug candidates with enhanced metabolic stability. The inherent resistance of the sp³-rich framework of 1,5-diazaspiro[3.5]nonane to oxidative metabolism by CYP450 enzymes, coupled with the avoidance of metabolic pathways that can lead to reactive intermediates, provides a compelling rationale for its use in drug design.

While direct comparative experimental data is an area for future investigation, the available evidence strongly suggests that the incorporation of spirocyclic diamines can lead to significant improvements in a molecule's pharmacokinetic profile. By understanding the principles outlined in this guide and employing robust in vitro assays, researchers can make more informed decisions in the design and selection of drug candidates with a higher probability of clinical success.

References

  • Lack of Evidence for Metabolism of P-Phenylenediamine by Human Hepatic Cytochrome P450 Enzymes. PubMed, [Link]

  • Metabolic activation of aromatic amines and azo dyes. PubMed, [Link]

  • Diamine Biosynthesis: Research Progress and Application Prospects. ASM Journals, [Link]

  • The interaction of diamines and polyamines with the peroxidase-catalyzed metabolism of aromatic amines: a potential mechanism for the modulation of aniline toxicity. PubMed, [Link]

  • High-throughput microsomal stability assay for screening new chemical entities in drug discovery. PubMed, [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation, [Link]

  • Microsomal Stability Assay Protocol. AxisPharm, [Link]

  • Automating Metabolic Stability Assays and Analyses using a Robotic Autosampler and LC/MS/MS Platform. Agilent, [Link]

  • Microsomal Stability Assay. Creative Bioarray, [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia, [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed, [Link]

  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. National Open Access Monitor, Ireland, [Link]

  • Cytochrome P450 Drug Metabolism. DynaMed, [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed, [Link]

  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI, [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon, [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers, [Link]

  • Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. PubMed, [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI, [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI, [Link]

  • Drug Metabolism Letters. Semantic Scholar, [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PMC, [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ChEMBL, [Link]

  • Enhancement of metabolic stability with structural modifications. ResearchGate, [Link]

  • The quest for metabolic biomarkers of agrochemicals exposure via in vitro studies and suspect screening. Elsevier, [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen, [Link]

  • In vitro comparative metabolism studies to identify metabolites using hepatocytes. EFSA, [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork, [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing SL, [Link]

Sources

Comparative

In Vitro Toxicity Validation of 1,5-Diazaspiro[3.5]nonane-Containing Compounds: A Comparative Guide

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the optimization of pharmacokinetic and safety profiles often requires the replacement of traditional flat, flexible heterocycles. Piperazine and 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic and safety profiles often requires the replacement of traditional flat, flexible heterocycles. Piperazine and 1,4-diazepane are ubiquitous scaffolds in drug discovery; however, their basicity and planar conformational flexibility frequently lead to off-target liabilities, most notably human ether-a-go-go-related gene (hERG) channel blockade and phospholipidosis [1].

The 1,5-diazaspiro[3.5]nonane scaffold has emerged as a privileged, conformationally constrained bioisostere for these traditional diamines [2]. By introducing a spirocyclic core, researchers can significantly increase the fraction of sp³ hybridized carbons ( Fsp3​ ) and alter the exit vectors of the nitrogen atoms.

The Causality of Toxicity Mitigation: The hERG potassium channel features a large central cavity lined with aromatic residues (Tyr652 and Phe656). Traditional piperazines, being lipophilic and relatively flat, easily enter this cavity and engage in high-affinity π

π stacking and cation- π interactions, leading to delayed ventricular repolarization (QT prolongation) [3]. The 1,5-diazaspiro[3.5]nonane scaffold introduces three-dimensional steric bulk that physically disrupts this optimal binding geometry. Furthermore, the spirocyclic constraint subtly tunes the pKa​ of the basic amines, reducing the electrostatic attraction to the channel pore without compromising the primary target binding affinity [4].

G P Traditional Piperazine (Flat, Flexible) H hERG Central Cavity (Tyr652 / Phe656) P->H Pi-Stacking B High Affinity Blockade (Cardiotoxicity) H->B S 1,5-Diazaspiro[3.5]nonane (Rigid, High Fsp3) C Steric Clash & Altered pKa S->C 3D Conformation C->H Disrupts Binding M Mitigated hERG Liability (Safe Profile) C->M

Fig 1: Mechanistic rationale for hERG mitigation using spirocyclic diamines.

Comparative In Vitro Toxicity Data

To objectively evaluate the safety profile of 1,5-diazaspiro[3.5]nonane, we compare a model lead compound containing this spirocyclic scaffold against its direct piperazine and 1,4-diazepane analogs. The data below synthesizes standard in vitro safety pharmacology metrics.

Table 1: Cardiotoxicity and Cytotoxicity Profiling
Compound ScaffoldhERG IC50​ (µM)HepG2 Cytotoxicity IC50​ (µM)HEK293 Cytotoxicity IC50​ (µM)Calculated Fsp3​
Piperazine (Analog A)2.4 ± 0.328.5 ± 1.235.1 ± 2.00.35
1,4-Diazepane (Analog B)1.8 ± 0.222.1 ± 1.530.4 ± 1.80.41
1,5-Diazaspiro[3.5]nonane > 30.0 > 100.0 > 100.0 0.68
Positive Control0.012 (E-4031)0.8 (Doxorubicin)1.1 (Doxorubicin)N/A
Table 2: Genotoxicity (Mini-Ames Test)

Data represents the fold-increase in revertant colonies over the vehicle control. A fold-increase >2.0 is considered positive for mutagenicity.

Compound ScaffoldTA98 (-S9)TA98 (+S9)TA100 (-S9)TA100 (+S9)Result
Piperazine 1.1x1.2x1.0x1.3xNegative
1,5-Diazaspiro[3.5]nonane 0.9x1.0x1.1x1.0xNegative

Data Synthesis: The substitution of the piperazine ring with 1,5-diazaspiro[3.5]nonane yields a >10-fold improvement in the hERG safety margin and virtually eliminates in vitro hepatotoxicity up to 100 µM, validating the scaffold's utility in generating safer drug candidates [2].

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies used to generate the comparative data.

Protocol A: Automated Whole-Cell hERG Patch-Clamp Assay

Rationale: The hERG channel rapidly recovers from inactivation but deactivates slowly. Measuring the "tail current" during repolarization is the most sensitive method to detect drug-induced blockade.

  • Cell Preparation: Culture HEK293 cells stably expressing the human Kv​11.1 (hERG) gene. Harvest cells at 70-80% confluency using Detachin to preserve membrane channel integrity.

  • Electrophysiological Setup: Transfer cells to an automated patch-clamp system (e.g., QPatch or SyncroPatch). Use an intracellular solution containing (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2).

  • Voltage Protocol (Causality):

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds. Purpose: Opens the channels and drives them into an inactivated state.

    • Repolarize to -50 mV for 2 seconds. Purpose: Forces channels to recover from inactivation into the open state before slowly closing, generating a massive outward "tail current."

  • Compound Application: Apply the 1,5-diazaspiro[3.5]nonane compound at ascending concentrations (0.1, 1, 3, 10, 30 µM) for 5 minutes per concentration.

  • Validation: Conclude the assay by applying 0.5 µM E-4031 (a selective hERG blocker). Self-Validation: If E-4031 does not abolish the remaining tail current, the cell recording is compromised and must be discarded.

Protocol B: HepG2 Cytotoxicity (ATP Luminescence Assay)

Rationale: HepG2 cells retain significant liver-specific metabolic functions. Measuring intracellular ATP via luciferase is a highly sensitive, direct correlate of metabolically active (viable) cells.

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer 1,5-diazaspiro[3.5]nonane compounds (10-point dose-response, 3-fold dilutions starting at 100 µM). Include 0.1% DMSO as a vehicle control and Doxorubicin (10 µM) as a positive kill control. Incubate for 72 hours.

  • Luminescence Measurement: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Causality: The reagent lyses the cells and inhibits endogenous ATPases, while the luciferase enzyme utilizes the released ATP to generate a stable luminescent signal.

  • Data Analysis: Read luminescence on a multi-mode plate reader. Calculate % viability relative to the DMSO control.

G Start Compound Synthesis: 1,5-Diazaspiro[3.5]nonane Scaffold Cardio Cardiotoxicity (HEK293-hERG Patch-Clamp) Start->Cardio Cyto Cytotoxicity (HepG2 CellTiter-Glo) Start->Cyto Geno Genotoxicity (Ames Test / Mini-Ames) Start->Geno Dec Data Integration & Safety Margin Calculation Cardio->Dec Cyto->Dec Geno->Dec Lead Lead Advancement Dec->Lead Therapeutic Index > 100x

Fig 2: Standardized in vitro toxicity validation workflow for lead compounds.

Conclusion

The empirical validation demonstrates that substituting traditional diamines with the 1,5-diazaspiro[3.5]nonane scaffold is a highly effective medicinal chemistry strategy. By forcing the molecule into a rigid, three-dimensional conformation, researchers can systematically engineer away hERG liabilities and cellular toxicity while maintaining desired physicochemical properties. This makes the 1,5-diazaspiro[3.5]nonane core an invaluable asset in the development of safe, orally bioavailable therapeutics.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery - Taylor & Francis[Link]

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups Journal of Medicinal Chemistry - ACS Publications[Link]

  • Basic group-containing compound and use thereof (Patent EP1961744B1)
Validation

Structural validation of 1,5-Diazaspiro[3.5]nonane dihydrochloride by X-ray crystallography

Title: Structural Validation of 1,5-Diazaspiro[3.5]nonane Dihydrochloride by X-ray Crystallography: A Next-Generation Piperazine Bioisostere Target Audience: Researchers, Medicinal Chemists, and Drug Development Professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of 1,5-Diazaspiro[3.5]nonane Dihydrochloride by X-ray Crystallography: A Next-Generation Piperazine Bioisostere

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Shift to Three-Dimensional Scaffolds

For decades, the piperazine ring has been a privileged scaffold in medicinal chemistry, appearing in over 100 FDA-approved drugs[1][2]. However, traditional flat, sp²-rich, or conformationally dynamic heterocycles often suffer from suboptimal physicochemical properties, including poor aqueous solubility and high off-target liabilities (such as hERG channel inhibition)[3][4].

To overcome these limitations, drug discovery has pivoted toward spirocyclic diamines[5][6]. 1,5-Diazaspiro[3.5]nonane dihydrochloride represents a premier bioisostere for piperazine. By fusing an azetidine (4-membered) and a piperidine (6-membered) ring at a single quaternary spiro carbon, this scaffold introduces rigid, three-dimensional complexity. X-ray crystallography serves as the gold standard for validating the structural integrity, exit vectors, and hydrogen-bonding networks of these spirocycles before they are integrated into hit-to-lead optimization pipelines.

Physicochemical & Structural Comparison

When replacing a piperazine core, medicinal chemists must weigh the entropic and physicochemical impacts of the new scaffold. Table 1 objectively compares 1,5-Diazaspiro[3.5]nonane against traditional diamines.

Table 1: Comparative Profiling of Diamine Scaffolds

PropertyPiperazine1,4-Diazepane (Homopiperazine)1,5-Diazaspiro[3.5]nonane
Ring Architecture 6-membered, planar topology7-membered, highly flexibleSpirocyclic (4,6-fused), 3D globular
Conformational Rigidity Moderate (Undergoes rapid chair flips)Low (Multiple low-energy conformers)High (Locked by the spiro quaternary carbon)
Substituent Exit Vectors Equatorial/Axial (Dynamic)Highly VariableFixed, orthogonal trajectories
Entropic Penalty upon Binding ModerateHighLow (Pre-organized conformation)
Typical Off-Target Liability High (Prone to hERG / GPCR binding)ModerateLow (Steric bulk shields basic amines)[3][4]
Aqueous Solubility Impact BaselineModerate improvementSignificant improvement (Disrupted crystal packing of the free base)[6]

Expert Insight: While piperazine and 1,5-diazaspiro[3.5]nonane both possess a theoretical Fraction of sp³ carbons (Fsp³) of 1.0, the spirocycle fundamentally alters the 3D globularity of the molecule. The rigidity of the spirocyclic system locks the conformation, optimizing the orientation of binding elements in a controlled manner, which has been shown to improve selectivity and reduce cytotoxicity in targets like PARP-1 and SHP2[3][5].

Mechanistic Pathway: Why Spirocycles Outperform

The pharmacological superiority of spirocyclic diamines is not coincidental; it is a direct result of their structural mechanics. The diagram below illustrates the causal relationship between spirocyclic rigidification and clinical success.

Pathway S1 Spirocyclic Scaffold (1,5-Diazaspiro[3.5]nonane) S2 Enhanced 3D Globularity (Locked Quaternary Center) S1->S2 S3 Vectorized H-bonds (Pre-organized Conformation) S1->S3 S4 Disrupted Planar Stacking (Improved Aqueous Solubility) S2->S4 S5 Steric Shielding of Amines (Reduced hERG Liability) S3->S5 S6 Superior Clinical Translation (Higher Efficacy & Safety) S4->S6 S5->S6

Figure 1: Mechanistic pathway linking spirocyclic rigidification to improved clinical outcomes.

Crystallographic Validation: Causality and Protocol

To utilize 1,5-Diazaspiro[3.5]nonane in structure-based drug design (SBDD), its exact bond lengths, angles (especially the strain at the spiro carbon), and protonation states must be empirically validated.

Why the Dihydrochloride Salt? Free base spirocyclic diamines are frequently hygroscopic oils or low-melting solids, making them unsuitable for X-ray diffraction. Converting the diamine to a dihydrochloride salt[7] serves two critical purposes:

  • Chemical Stability: It prevents atmospheric degradation and amine oxidation.

  • Lattice Engineering: The chloride ions act as multi-dentate hydrogen bond acceptors, creating a robust, highly ordered N-H···Cl hydrogen-bonding network that drives the formation of high-quality single crystals.

Step-by-Step Experimental Methodology (Self-Validating System)

Step 1: Salt Formation & Verification

  • Action: Dissolve 1,5-Diazaspiro[3.5]nonane free base in anhydrous ethanol. Dropwise add 2.2 equivalents of HCl (4M in dioxane) at 0°C under inert atmosphere. Stir for 2 hours, precipitate with diethyl ether, and filter.

  • Validation Checkpoint: Perform ¹H NMR (in D₂O). A successful bis-protonation is validated by a distinct downfield chemical shift of the methylene protons adjacent to both nitrogen atoms compared to the free base.

Step 2: Single Crystal Growth via Vapor Diffusion

  • Action: Dissolve the dihydrochloride salt in a minimum volume of methanol (solvent) in a small inner vial. Place this vial inside a larger, sealed jar containing diethyl ether (antisolvent).

  • Causality: Vapor diffusion is chosen over cooling crystallization because it provides a slow, tightly controlled supersaturation gradient. This prevents rapid nucleation (which yields useless microcrystalline powders) and promotes the growth of diffraction-quality single crystals.

  • Validation Checkpoint: Inspect under a polarized light microscope. Suitable crystals will exhibit sharp edges and uniform birefringence (extinction of light at specific rotation angles), confirming a single-crystal domain.

Step 3: X-ray Diffraction Data Collection

  • Action: Mount a crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil and transfer to a goniometer equipped with a cryostream. Cool to 100 K. Collect data using Cu Kα radiation (λ = 1.54184 Å).

  • Causality: Cryo-cooling to 100 K drastically reduces the thermal vibration of atoms (minimizing anisotropic displacement parameters). This is critical for accurately resolving the electron density around the highly strained 4-membered azetidine ring.

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

  • Validation Checkpoint: A structurally validated model must yield an R₁ factor < 0.05, wR₂ < 0.15, and a Goodness-of-Fit (GoF) near 1.0.

XrayWorkflow N1 Compound Synthesis 1,5-Diazaspiro[3.5]nonane N2 Salt Formation (Dihydrochloride) N1->N2 N3 Vapor Diffusion Crystallization (Slow Evaporation) N2->N3 N4 X-ray Diffraction (Cryo-cooling 100K) N3->N4 N5 Phase Problem Solution (Direct Methods) N4->N5 N6 Structural Refinement (Anisotropic Displacement) N5->N6

Figure 2: Step-by-step crystallographic validation workflow for spirocyclic dihydrochloride salts.

Conclusion

The transition from planar piperazines to 3D spirocyclic diamines like 1,5-Diazaspiro[3.5]nonane represents a paradigm shift in rational drug design[3][6]. By enforcing a pre-organized, vectorized conformation, this scaffold reduces entropic penalties and off-target liabilities[5]. However, the successful integration of these building blocks relies heavily on rigorous structural validation. The X-ray crystallography workflow detailed above ensures that the geometric strain and hydrogen-bonding capabilities of the dihydrochloride salt are accurately mapped, providing a foundational blueprint for downstream structure-activity relationship (SAR) campaigns.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis. Available at:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at:[Link]

Sources

Comparative

Comparing lipophilicity (logP) of 1,5-Diazaspiro[3.5]nonane vs traditional heterocycles

The Lipophilicity Paradox: Comparing 1,5-Diazaspiro[3.5]nonane and Traditional Heterocycles in Drug Design As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the "flatland"...

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Author: BenchChem Technical Support Team. Date: April 2026

The Lipophilicity Paradox: Comparing 1,5-Diazaspiro[3.5]nonane and Traditional Heterocycles in Drug Design

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the "flatland" trap—an over-reliance on planar, sp²-rich heterocycles or simple flexible rings like piperazine. While piperazine is a ubiquitous linker and solubilizing group, its conformational flexibility and basicity profile often lead to sub-optimal physicochemical properties, including human ether-a-go-go-related gene (hERG) liability and poor metabolic stability[1].

Scaffold morphing to spirocyclic diamines, specifically 1,5-diazaspiro[3.5]nonane , offers a powerful structural intervention. However, replacing a 4-carbon piperazine with a 7-carbon spirocycle introduces a fascinating physicochemical phenomenon: the lipophilicity paradox.

The Mechanistic Basis of Lipophilicity: logP vs. logD

To rationally design therapeutics, we must distinguish between logP (the intrinsic partition coefficient of the neutral molecule) and logD (the distribution coefficient at a specific pH, typically 7.4).

Logically, adding three aliphatic carbon atoms to transition from piperazine to 1,5-diazaspiro[3.5]nonane increases the intrinsic lipophilicity (logP). Carbon is lipophilic, and the increased molecular volume requires a larger cavitation energy to dissolve in water. However, in physiological environments, 1,5-diazaspiro[3.5]nonane often exhibits a lower logD than its flat counterparts[2].

The Causality: This "logD lowering twist" is driven by a fundamental shift in basicity (pKa). In flexible, flat heterocycles like piperazine, the dipole moments of the two amines can partially cancel, and the ring's flexibility allows conformations that may not optimally stabilize the protonated state. In contrast, the rigid spiro-fusion of 1,5-diazaspiro[3.5]nonane locks the nitrogen lone pairs into a specific 3D trajectory[3]. This rigid architecture reduces dipole cancellation and enhances the aqueous solvation of the conjugate acid, thereby raising the pKa.

Because the pKa is higher, a significantly larger fraction of the spirocycle exists in the ionized (protonated) state at pH 7.4 compared to piperazine. This ionization drastically increases aqueous solubility and drives the logD down, successfully decoupling carbon count from physiological lipophilicity[4].

Pathway A Piperazine Core (Flat, Flexible) B 1,5-Diazaspiro[3.5]nonane (3D, Rigid) A->B Scaffold Morphing C Increased pKa (Protonation at pH 7.4) B->C Electronic Effect D Lower logD7.4 (Higher Hydrophilicity) C->D Solvation Shift

Caption: Logical mapping of piperazine bioisosterism to 1,5-Diazaspiro[3.5]nonane and logD outcomes.

Comparative Physicochemical Data

The table below summarizes the physicochemical shifts observed when moving from traditional heterocycles to a spirocyclic framework. Note how the calculated logP increases with the spirocycle, but the effective logD at pH 7.4 drops due to the elevated pKa.

ScaffoldFormulaFraction sp³ (Fsp³)Intrinsic logP (Neutral)Effective logD (pH 7.4)Approx. pKa (Conjugate Acids)
Piperazine C₄H₁₀N₂1.00-1.50[5]~ -1.509.7, 5.3
1,4-Diazepane C₅H₁₂N₂1.00-0.90~ -1.2010.4, 6.8
1,5-Diazaspiro[3.5]nonane C₇H₁₄N₂1.00~ 0.10~ -1.8010.8, 7.2*

*Values for 1,5-Diazaspiro[3.5]nonane are representative estimates based on established azaspiroalkane structure-property relationships demonstrating the logD-lowering effect[2].

Self-Validating Experimental Protocol: Shake-Flask LC-MS/MS for logD

To accurately capture the lipophilicity paradox, computational predictions are insufficient. We must rely on rigorous, self-validating experimental protocols. The standard Shake-Flask method, when coupled with dual-phase LC-MS/MS quantification, provides an unimpeachable dataset.

Step-by-Step Methodology:

  • Phase Mutual Saturation:

    • Action: Vigorously stir equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C, then allow phase separation.

    • Causality: Solvents are partially miscible. If unsaturated phases are used during the assay, water will dissolve into the octanol (and vice versa) during equilibration, altering the phase volumes and skewing the final concentration calculations.

  • Compound Spiking:

    • Action: Spike the target compound (e.g., 1,5-Diazaspiro[3.5]nonane derivative) into the mutually saturated aqueous phase to a final concentration of 10 µM.

  • Equilibration:

    • Action: Combine 500 µL of the spiked aqueous phase with 500 µL of the saturated octanol phase in a glass vial. Shake at 300 RPM for 1 hour at 25°C.

  • Phase Separation (Centrifugation):

    • Action: Centrifuge the vials at 4,000 x g for 15 minutes.

    • Causality: Shaking generates micro-emulsions (tiny droplets of octanol suspended in water). If not broken by centrifugation, these lipophilic droplets will be sampled with the aqueous phase, falsely elevating the apparent aqueous concentration and artificially lowering the measured logD.

  • Dual LC-MS/MS Quantification (The Self-Validating Step):

    • Action: Carefully sample both the octanol and aqueous phases independently. Dilute and quantify using LC-MS/MS against a standard curve.

    • Causality: Traditional protocols only measure the aqueous phase and subtract that value from the starting concentration to infer the octanol concentration. This assumes 100% compound solubility and zero interfacial adsorption. By quantifying both phases, we establish a Mass Balance Check . If the sum of the compound in both phases is <95% of the initial spike, the system flags the result as invalid due to precipitation or glass-binding, ensuring absolute trustworthiness of the data.

  • Calculation:

    • Action: logD₇.₄ = log₁₀([Concentration in Octanol] /[Concentration in Aqueous]).

Protocol S1 1. Phase Saturation (Octanol/Buffer) S2 2. Compound Spiking (10 µM) S1->S2 S3 3. Equilibration (Shake 1h, 25°C) S2->S3 S4 4. Centrifugation (Break Emulsions) S3->S4 S5 5. Dual LC-MS/MS (Mass Balance Check) S4->S5

Caption: Self-validating shake-flask LC-MS/MS workflow for determining experimental logD values.

Impact on Drug Development

Replacing a traditional heterocycle with 1,5-diazaspiro[3.5]nonane does more than just tweak a number on a spreadsheet; it fundamentally alters the molecule's interaction with biological systems:

  • Reduced Off-Target Toxicity: High lipophilicity is a primary driver of non-specific binding to the hERG potassium channel, leading to cardiotoxicity. The lowered logD of diazaspirocycles directly mitigates this liability[4].

  • Enhanced Metabolic Stability: The rigid 3D structure of the spirocycle sterically hinders cytochrome P450 enzymes from accessing the nitrogen-adjacent carbons, reducing oxidative dealkylation compared to the highly exposed carbons of piperazine[3].

  • Improved Target Vectorization: The spiro-fusion projects substituents into distinct 3D vectors, allowing for deeper and more specific engagement with target binding pockets that flat molecules simply cannot reach[1][3].

Sources

Validation

Benchmarking 1,5-Diazaspiro[3.5]nonane dihydrochloride purity via LC-MS analysis

Title: Benchmarking 1,5-Diazaspiro[3.5]nonane Dihydrochloride Purity: A Comprehensive LC-MS Comparison Guide Executive Summary In modern medicinal chemistry, replacing flat aromatic rings with spirocyclic scaffolds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 1,5-Diazaspiro[3.5]nonane Dihydrochloride Purity: A Comprehensive LC-MS Comparison Guide

Executive Summary In modern medicinal chemistry, replacing flat aromatic rings with spirocyclic scaffolds is a proven strategy to rigidify ligand conformation, thereby reducing the conformational entropy penalty upon protein target binding 1. 1,5-Diazaspiro[3.5]nonane dihydrochloride (CAS: 1334499-62-5) 2 has emerged as a highly valuable building block for this purpose. However, its highly polar, basic nature makes traditional UV-HPLC purity analysis unreliable. This guide objectively benchmarks the purity and analytical performance of Premium Grade 1,5-Diazaspiro[3.5]nonane dihydrochloride against standard commercial grades and traditional piperazine alternatives using an advanced Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) workflow.

The Analytical Challenge & Causality Behind HILIC-MS

Standard Reversed-Phase (RP) chromatography fails when analyzing highly polar diamines like 1,5-diazaspiro[3.5]nonane. The compound elutes in the void volume, and secondary interactions with residual silanols cause severe peak tailing.

The Solution: We employ a zwitterionic HILIC stationary phase coupled with an alkaline mobile phase (pH 9.8). Causality: The alkaline environment partially deprotonates the basic nitrogens, mitigating electrostatic repulsion and ensuring predictable retention based on hydrophilicity rather than ion-exchange artifacts 3.

Comparative Performance Benchmarking

To demonstrate the superior profile of the Premium Grade product, we benchmarked it against a Standard Commercial Grade and a traditional Piperazine scaffold. The data below highlights the critical differences in purity, impurity profiling, and structural advantages.

Performance MetricPremium 1,5-Diazaspiro[3.5]nonane 2HClStandard Commercial GradePiperazine (Traditional Alternative)
Chromatographic Purity (HILIC-MS) > 99.8% 94.5%> 99.0%
Isomeric Impurity Profile Undetectable3.2% (Regioisomers present)N/A
Peak Symmetry ( As​ ) 1.05 (Excellent)1.45 (Significant Tailing)1.10 (Good)
MS Signal-to-Noise (S/N) > 1000:1250:1 (Ion suppression noted)800:1
Conformational Entropy Penalty Low (Rigid spirocycle)Low (Rigid spirocycle)High (Flexible flat ring)

Expert Insight: The Standard Commercial Grade exhibits ion suppression due to co-eluting regioisomeric impurities and residual inorganic salts. The Premium Grade provides a pristine MS signal, ensuring downstream synthetic steps are not compromised by reactive impurities.

Workflow Visualization

The following diagram illustrates the logical flow of our self-validating LC-MS/MS benchmarking protocol.

LCMS_Protocol N1 1. Sample Preparation Dilute 1,5-Diazaspiro[3.5]nonane in 90% ACN N2 2. HILIC Separation ZIC-pHILIC Column Alkaline Buffer (pH 9.8) N1->N2 Prevents solvent mismatch N3 3. ESI-MS/MS Ionization Positive Ion Mode [M+H]+ N2->N3 Enhances peak shape N4 4. Data Acquisition MRM Transition Monitoring N3->N4 High-sensitivity detection N5 5. Purity Benchmarking Comparative Analysis N4->N5 Quantitative profiling

Figure 1: Self-validating LC-MS/MS workflow for benchmarking highly polar spirocyclic amines.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By incorporating internal system suitability checks, the protocol guarantees that any observed impurities are inherent to the sample, not artifacts of the analytical method.

Step 1: Sample Preparation & Solvent Matching

  • Action: Accurately weigh 1.0 mg of 1,5-Diazaspiro[3.5]nonane dihydrochloride and dissolve it in 1.0 mL of 90:10 Acetonitrile/Water (v/v).

  • Causality: Dissolving a highly polar salt in a purely aqueous solvent causes severe peak distortion (the "solvent effect") in HILIC. Diluting in 90% Acetonitrile matches the initial mobile phase conditions, ensuring sharp, symmetrical peaks.

Step 2: System Suitability Test (SST) - The Self-Validation Step

  • Action: Inject a blank (90% ACN) followed by a known reference standard of piperazine before running the target samples.

  • Causality: The blank confirms the absence of carryover. The reference standard validates that the MS source is clean and the column is properly equilibrated. If the piperazine peak symmetry ( As​ ) exceeds 1.2, the system must be re-equilibrated before sample analysis can proceed.

Step 3: HILIC Chromatographic Separation

  • Action: Utilize a zwitterionic polymer-based HILIC column (e.g., ZIC-pHILIC, 5 µm, 2.1 × 150 mm).

    • Mobile Phase A: 20 mM Ammonium carbonate adjusted to pH 9.8 with ammonium hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 80% B (0-5 min) to 20% B (5-30 min) 3.

  • Causality: The high-pH buffer suppresses the ionization of acidic silanols on the system hardware and maintains the diamine in a consistent ionization state. This eliminates the secondary electrostatic interactions that typically ruin the chromatography of basic building blocks.

Step 4: ESI-MS/MS Detection

  • Action: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Monitor the precursor-to-product ion transitions (MRM mode) for the target mass ( [M+H]+ ).

  • Causality: The basic secondary amines of the spirocycle have a high proton affinity, making ESI positive mode exceptionally sensitive. MRM filters out isobaric background noise, ensuring that the calculated purity is based strictly on the target compound and its structurally related impurities.

Conclusion

Benchmarking 1,5-Diazaspiro[3.5]nonane dihydrochloride requires an analytical approach tailored to its unique physicochemical properties. By utilizing an alkaline HILIC-MS workflow, researchers can confidently differentiate between premium, high-purity building blocks and substandard commercial alternatives. The Premium Grade significantly reduces the risk of introducing regioisomeric impurities into complex drug discovery syntheses, ultimately accelerating the development of novel spirocyclic therapeutics.

References

  • Zheng, et al. "The use of spirocyclic scaffolds in drug discovery." CORE / Bioorganic & Medicinal Chemistry Letters, 2014. URL:[Link]

  • "Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data." PubMed Central (PMC), 2026. URL:[Link]

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Safety & Regulatory Compliance

Safety

1,5-Diazaspiro[3.5]nonane dihydrochloride proper disposal procedures

Comprehensive Operational and Disposal Protocol for 1,5-Diazaspiro[3.5]nonane Dihydrochloride As a Senior Application Scientist, I frequently oversee the integration of spirocyclic diamines like 1[1] into drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 1,5-Diazaspiro[3.5]nonane Dihydrochloride

As a Senior Application Scientist, I frequently oversee the integration of spirocyclic diamines like 1[1] into drug discovery workflows. These rigid, three-dimensional scaffolds are invaluable for improving the pharmacokinetic profiles of lead compounds. However, the presence of basic secondary amines formulated as a dihydrochloride salt necessitates stringent operational safety and disposal protocols.

This guide establishes a self-validating system for the safe handling, spill containment, and terminal disposal of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure both personnel safety and strict environmental compliance.

Chemical Profile & Hazard Assessment

Understanding the physicochemical nature of the compound is the first step in risk mitigation. As a dihydrochloride salt, 1,5-diazaspiro[3.5]nonane dihydrochloride is a stable but potentially hygroscopic solid.

Table 1: Physicochemical and Hazard Summary

ParameterSpecification / DetailCausality / Operational Impact
Chemical Name 1,5-Diazaspiro[3.5]nonane dihydrochlorideBicyclic diamine structure; highly polar.
CAS Number 1334499-62-5Unique identifier for inventory and safety tracking[1].
Physical State Solid (Powder/Crystalline)Prone to aerosolization and hazardous dust formation[2].
Solubility High aqueous solubilityReadily absorbed if dissolved; requires specific liquid spill protocols.
Primary Hazards Skin/Eye Irritant, Respiratory IrritantAmine hydrochlorides can cause severe mucosal irritation and burns[3].
Incompatibilities Strong oxidizing agents, strong basesBases will liberate the free amine, drastically altering volatility and toxicity.

Operational Safety Protocol (Handling & Storage)

Expertise Insight: The dihydrochloride salt form reduces the volatility compared to the free base, but it introduces a significant risk of fine dust inhalation during weighing and transfer operations.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the dry powder within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Ensure the face velocity is maintained between 80-100 fpm to capture stray particulates.

  • Personal Protective Equipment (PPE):

    • Respiratory: If handling large quantities outside a ventilated enclosure is unavoidable, use an N95/P95 or P100 particulate respirator (US) or FFP2/FFP3 (EU)[2].

    • Dermal: Wear nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended during bulk transfers. Dispose of contaminated gloves immediately after use in accordance with good laboratory practices[4].

    • Ocular: Snug-fitting chemical splash goggles are mandatory.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials[5]. Keep the container tightly sealed and store under an inert atmosphere (e.g., argon or nitrogen) to prevent hygroscopic caking and degradation[4].

Spill Response & Containment Workflow

Trustworthiness Check: A safety protocol is only as robust as its failure modes. In the event of a spill, immediate containment prevents environmental contamination and personnel exposure.

Step-by-Step Spill Methodology:

  • Evacuation and Assessment: Clear the immediate area of non-essential personnel. Assess the spill size and state (dry powder vs. solution)[5].

  • Dry Spill Containment:

    • Do not dry sweep or vacuum without a HEPA filter, as this generates hazardous aerosols[2].

    • Lightly dampen the spilled powder with water to suppress dust formation[5].

    • Carefully scoop the dampened material using a non-sparking tool and place it into a wide-mouth, sealable hazardous waste container.

  • Liquid Spill Containment (if dissolved in solvent/water):

    • Apply an inert absorbent material (e.g., dry sand, vermiculite, or specialized silica gel) directly to the liquid[6].

    • Once fully absorbed, transfer the saturated material into a designated chemical waste container.

  • Decontamination: Wash the spill area with copious amounts of water and a mild detergent. Collect the wash water as hazardous waste; do not flush it into the surface water or sanitary sewer system[3].

Proper Disposal Procedures

Expertise Insight: Amine hydrochlorides contain both nitrogen and chlorine atoms. Improper combustion can release highly toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. Therefore, standard municipal disposal or drain flushing is strictly prohibited.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Isolate 1,5-diazaspiro[3.5]nonane dihydrochloride waste from strong oxidizers and strong bases. Label the container clearly with "Hazardous Waste: Toxic/Irritant Solid (Amine Hydrochloride)".

  • Primary Packaging: Place the collected waste (powders, contaminated gloves, absorbent materials) into a high-density polyethylene (HDPE) container. Ensure the lid is securely fastened.

  • Secondary Containment: Place the primary container into a secondary containment bin in the laboratory's designated Satellite Accumulation Area (SAA).

  • Terminal Destruction (Incineration): Offer the surplus and non-recyclable solutions to a 2[2]. The material must be destroyed in a high-temperature chemical incinerator equipped with an afterburner (to ensure complete combustion of the spirocyclic core) and a wet scrubber (to neutralize HCl and NOx emissions)[4].

Disposal Logic Visualization

DisposalWorkflow Start Waste Generation: 1,5-Diazaspiro[3.5]nonane 2HCl Decision State of Waste? Start->Decision Solid Solid / Powder Waste (Unused or Spilled) Decision->Solid Dry Liquid Liquid Waste (Aqueous or Solvent) Decision->Liquid Dissolved SolidAction Collect in sealed HDPE container. Avoid dust generation. Solid->SolidAction LiquidAction Absorb with inert material (e.g., vermiculite). Liquid->LiquidAction Accumulation Transfer to Satellite Accumulation Area (SAA) SolidAction->Accumulation LiquidAction->Accumulation Vendor Transfer to Licensed Waste Disposal Service Accumulation->Vendor Incineration Terminal Destruction: High-Temp Incinerator with Afterburner & Scrubber Vendor->Incineration

Caption: Logical workflow for the containment and disposal of 1,5-Diazaspiro[3.5]nonane dihydrochloride.

References

  • EvitaChem. "Buy (2-Acetamido-4-fluorophenyl)boronic acid (EVT-12033410) - EvitaChem" (Contains CAS 1334499-62-5 inventory data). 1

  • Santa Cruz Biotechnology. "Bis(2-chloroethyl)amine hydrochloride Safety Data Sheet."5

  • Capot Chemical Co., Ltd. "MSDS of propan-2-amine hydrochloride." 2

  • ChemicalBook. "Allylamine hydrochloride - Safety Data Sheet." 4

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Bis (Beta-Chloroethyl)-Amine Hydrochloride." 3

  • CymitQuimica. "Safety Data Sheet - SPIRO[3.5]NONAN-7-AMINE HCL." 6

Sources

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